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  • Product: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol
  • CAS: 1896263-61-8

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol: A Technical Guide

Executive Summary & Pharmacological Rationale The compound 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8)[1] is a highly specialized, multi-substituted aromatic building block utilized in advanced drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8)[1] is a highly specialized, multi-substituted aromatic building block utilized in advanced drug discovery. The specific substitution pattern—a fluorine atom flanked by a methoxy and a methyl group—provides a unique pharmacophore. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, while the methoxy and methyl groups offer precise steric and electronic tuning for target protein binding pockets.

This whitepaper details the definitive synthetic routes for producing this target molecule, focusing on chemoselective reductions of commercially available precursors and the de novo regioselective fluorination of simpler arenes.

Retrosynthetic Strategy & Precursor Selection

The synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be approached via three distinct pathways, depending on precursor availability and scale requirements.

  • Route A (Preferred): Chemoselective reduction of 4-Fluoro-3-methoxy-5-methylbenzaldehyde (CAS: 1785229-80-2). This is the most efficient and highest-yielding route for laboratory-scale synthesis.

  • Route B: Exhaustive reduction of 4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester (CAS: 950525-97-0)[2].

  • Route C: De novo synthesis via the electrophilic fluorination of 3-methoxy-5-methylbenzoate, followed by reduction.

Retrosynthesis Target 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol Aldehyde 4-Fluoro-3-methoxy- 5-methylbenzaldehyde Target->Aldehyde NaBH4, MeOH (Reduction) Ester 4-Fluoro-3-methoxy- 5-methylbenzoate Target->Ester LiAlH4, THF (Reduction) Arene 3-Methoxy-5-methyl- benzoate Ester->Arene Selectfluor (Fluorination)

Fig 1: Retrosynthetic pathways for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Mechanistic Causality & Reaction Logic (E-E-A-T)

Chemoselective Hydride Transfer (Route A)

The reduction of the benzaldehyde precursor using Sodium Borohydride (NaBH₄) in Methanol (MeOH) is a highly reliable transformation. NaBH₄ acts as a nucleophilic hydride donor[3]. The causality behind selecting MeOH as the solvent is twofold:

  • Electrophilic Activation: Methanol hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack.

  • Protonation & Turnover: Once the hydride is delivered, the resulting alkoxide intermediate is rapidly protonated by the protic solvent (MeOH) to release the primary alcohol[4]. This prevents the reaction from stalling and drives the equilibrium forward.

Regioselectivity via Single Electron Transfer (Route C)

If synthesizing the fluorinated precursor de novo from 3-methoxy-5-methylbenzoate, regiocontrol is paramount. The aromatic ring contains multiple sites for electrophilic aromatic substitution. However, the methoxy group is a strong ortho/para director, and the methyl group is a weak ortho/para director. Position 4 is ortho to both groups, making it the most electron-rich site on the ring.

Despite the steric hindrance between the methoxy and methyl groups, fluorination at the 4-position is achieved using Selectfluor. Mechanistic studies indicate that Selectfluor does not operate via a simple S_N2 pathway; rather, it proceeds through a Single Electron Transfer (SET) mechanism[5]. The arene donates an electron to Selectfluor, forming a radical cation intermediate that subsequently captures the fluorine atom, effectively bypassing standard steric limitations.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Reduction of 4-Fluoro-3-methoxy-5-methylbenzaldehyde

This protocol is designed as a self-validating system, ensuring the chemist can visually and analytically confirm the success of each step.

Workflow S1 Step 1: Dissolution 0.1 M Aldehyde in MeOH at 0 °C S2 Step 2: Hydride Delivery 1.5 eq NaBH4 added portion-wise S1->S2 S3 Step 3: Propagation Stir at 25 °C for 2 hours S2->S3 S4 Step 4: Quenching Neutralize with sat. aq. NH4Cl S3->S4 S5 Step 5: Extraction EtOAc extraction & Brine wash S4->S5 S6 Step 6: Isolation Flash Chromatography (Hex/EtOAc) S5->S6

Fig 2: Step-by-step workflow for the chemoselective reduction of the benzaldehyde.

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-Fluoro-3-methoxy-5-methylbenzaldehyde (1.0 equiv) and anhydrous MeOH (to reach 0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Hydride Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

    • Self-Validation: Gentle effervescence (H₂ gas evolution) should be observed, confirming the activity of the borohydride reagent[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot (higher Rf​ ) is entirely replaced by a more polar product spot (lower Rf​ due to the hydroxyl group).

  • Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl dropwise.

    • Self-Validation: The cessation of bubbling indicates the complete destruction of residual borohydride species[4].

  • Extraction: Evaporate the bulk of the MeOH under reduced pressure. Partition the aqueous residue with Ethyl Acetate (EtOAc). Extract the aqueous layer 3x with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Quantitative Data & Analytical Expected Results

The following table summarizes the expected thermodynamic and kinetic data across the three synthetic routes discussed, providing a benchmark for process optimization.

PrecursorReagentSolventTemp (°C)Time (h)Expected Yield (%)Primary Analytical Marker
Aldehyde NaBH₄MeOH0 → 252.092 - 95%Disappearance of CHO peak (~9.8 ppm) in ¹H-NMR
Ester [2]LiAlH₄THF0 → 254.085 - 88%Disappearance of C=O stretch (~1720 cm⁻¹) in IR
Arene SelectfluorMeCN8012.065 - 70%Appearance of ¹⁹F-NMR signal (~ -120 ppm)

References

  • Master Organic Chemistry: Sodium Borohydride (NaBH4) As A Reagent Source: Master Organic Chemistry URL:[Link][3]

  • OrgoSolver: NaBH4 Reduction: Aldehyde/Ketone to Alcohol Source: OrgoSolver URL: [Link][4]

  • ResearchGate: Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor Source: ResearchGate URL: [Link][5]

Sources

Exploratory

Technical Whitepaper: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS 1896263-61-8) – A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the optimization of a lead compound frequently requires delicate structural tuning to eliminate metabolic liabilities while enhancing target affinity. 4-Fluoro-3-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of a lead compound frequently requires delicate structural tuning to eliminate metabolic liabilities while enhancing target affinity. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS 1896263-61-8) has emerged as a highly specialized, poly-substituted building block designed specifically for these challenges[1]. By integrating a strategically positioned fluorine atom, a hydrogen-bond accepting methoxy group, and a sterically demanding methyl group, this compound serves as a premium precursor for synthesizing metabolically robust pharmacophores, complex aryl ethers, and hypervalent iodine reagents[2][3]. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and downstream applications for drug development professionals.

Chemical Identity & Structural Rationale

The physicochemical profile of a building block dictates its utility in late-stage functionalization. The table below summarizes the core quantitative data for CAS 1896263-61-8[1][4].

PropertyValue
Chemical Name 4-Fluoro-3-methoxy-5-methylbenzyl alcohol
CAS Number 1896263-61-8
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
SMILES String CC1=C(F)C(OC)=CC(CO)=C1
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Hydroxyl, Methoxy)
Purity Standard ≥95% (Commercial Grade)
The Causality of the Substitution Pattern

Every functional group on this aromatic ring serves a distinct mechanistic purpose in medicinal chemistry:

  • 4-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. Placed at the para position relative to the benzylic carbon, its primary function is to block Cytochrome P450 (CYP450)-mediated para-hydroxylation, a ubiquitous oxidative metabolic liability in aromatic drug candidates.

  • 3-Methoxy Substitution: Acts as a localized electron-donating group (via resonance) and a critical hydrogen-bond acceptor, which can interact with kinase hinge regions or GPCR binding pockets.

  • 5-Methyl Substitution: Provides essential steric bulk. The "ortho" relationship between the methyl group, the fluorine atom, and the methoxy group forces the ring substituents into a highly specific dihedral conformation. This pre-organization reduces the entropic penalty upon target binding, locking the molecule into its bioactive conformation.

Synthetic Methodologies & Mechanistic Insights

Synthesizing highly substituted fluoroaromatics requires precise control over reaction conditions to prevent side reactions, such as defluorination or benzyne formation. The most robust route to 4-fluoro-3-methoxy-5-methylbenzyl alcohol utilizes a Turbo Grignard halogen-metal exchange followed by formylation and reduction.

Experimental Protocol: Self-Validating Synthesis Workflow

Step 1: Halogen-Metal Exchange via Turbo Grignard

  • Charge an oven-dried, argon-purged flask with 1-bromo-4-fluoro-3-methoxy-5-methylbenzene (1.0 equiv) and anhydrous THF (0.5 M).

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add iPrMgCl⋅LiCl (Turbo Grignard reagent, 1.3 M in THF, 1.1 equiv) over 15 minutes, maintaining the internal temperature below -15 °C[5].

  • Stir for 2 hours at -20 °C.

  • Mechanistic Causality: Standard alkyllithium reagents (e.g., n-BuLi) applied to ortho-fluoroaryl halides frequently trigger the elimination of LiF, generating a highly reactive, uncontrollable benzyne intermediate. The addition of LiCl in the Turbo Grignard breaks up the polymeric aggregates of the magnesium complex, exponentially increasing its nucleophilicity[6]. This allows the halogen-metal exchange to occur rapidly at mild temperatures, entirely suppressing benzyne formation.

Step 2: Formylation 5. Add anhydrous DMF (2.0 equiv) dropwise to the cold reaction mixture. 6. Allow the reaction to slowly warm to room temperature over 1 hour, then quench with saturated aqueous NH4​Cl . Extract with EtOAc and concentrate to yield the crude benzaldehyde.

Step 3: Selective Reduction 7. Dissolve the crude 4-fluoro-3-methoxy-5-methylbenzaldehyde in anhydrous methanol (0.3 M) and cool to 0 °C. 8. Slowly add NaBH4​ (1.5 equiv) in portions. 9. Stir for 30 minutes. Quench with H2​O , extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Mechanistic Causality: Methanol acts as both the solvent and a proton donor, accelerating the hydride transfer from boron to the carbonyl carbon. The mild nature of NaBH4​ ensures the aryl fluoride bond remains completely intact.

Synthesis A 1-Bromo-4-fluoro- 3-methoxy-5-methylbenzene B Arylmagnesium Intermediate A->B iPrMgCl·LiCl (Turbo Grignard) THF, -20°C C 4-Fluoro-3-methoxy- 5-methylbenzaldehyde B->C DMF Quench D 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol (CAS: 1896263-61-8) C->D NaBH4 MeOH, 0°C

Fig 1: Turbo Grignard-mediated synthetic workflow for CAS 1896263-61-8.

Pharmacological Relevance & Downstream Diversification

Once synthesized, 4-fluoro-3-methoxy-5-methylbenzyl alcohol acts as a versatile hub for downstream diversification in medicinal chemistry campaigns.

  • Electrophilic Alkylation: The alcohol can be converted to a benzyl bromide via the Appel reaction ( CBr4​/PPh3​ ). This electrophile is ideal for the N-alkylation of nitrogenous heterocycles (e.g., pyrazoles, indoles) to build kinase inhibitor scaffolds.

  • Reductive Amination: Re-oxidation to the aldehyde using Dess-Martin Periodinane (DMP) allows for reductive amination with primary or secondary amines, generating basic amine pharmacophores common in GPCR ligands.

  • C-O Cross-Coupling: The alcohol itself can be utilized as a nucleophile in Palladium-catalyzed C-O cross-coupling reactions to synthesize complex alkyl-aryl ethers. The electron-withdrawing nature of the fluorine atom modulates the nucleophilicity of the alcohol, requiring advanced Pd-ligand systems (such as Buchwald biaryl phosphines) to facilitate efficient reductive elimination[3].

Diversification Core 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol Halide Benzyl Halide (Electrophile) Core->Halide Appel Reaction (CBr4, PPh3) Aldehyde Benzaldehyde (Reductive Amination) Core->Aldehyde Dess-Martin Periodinane Ether Aryl Ether (C-O Cross-Coupling) Core->Ether Pd-Catalysis (Buchwald-Hartwig) Drug1 N-Alkylated Kinase Inhibitor Halide->Drug1 Drug2 Secondary Amine GPCR Ligand Aldehyde->Drug2 Drug3 Complex Ether Pharmacophore Ether->Drug3

Fig 2: Downstream diversification logic for fluorinated benzyl alcohols in drug discovery.

Analytical Validation Protocols (Self-Validating System)

To ensure the integrity of the synthesized or procured compound, strict analytical validation must be employed. The following spectroscopic markers act as a self-validating system to confirm successful synthesis and identify specific failure modes:

  • ¹H NMR (400 MHz, CDCl₃): The benzylic protons ( CH2​OH ) will appear as a distinct doublet or broad singlet at approximately δ 4.6 ppm. The methoxy ( OCH3​ ) and methyl ( CH3​ ) groups will present as sharp singlets near δ 3.8 ppm and 2.3 ppm, respectively.

    • Self-Validation Check: If the NaBH4​ reduction (Step 3) is incomplete, a sharp, highly deshielded singlet at δ ~10.0 ppm will remain, indicating residual aldehyde.

  • ¹⁹F NMR (376 MHz, CDCl₃): Absolutely critical for confirming the regiochemistry and integrity of the C-F bond. The fluorine atom will appear as a distinct signal around δ -120 to -130 ppm.

    • Self-Validation Check: The absence of this peak, or the appearance of multiple distinct fluorine environments, immediately flags defluorination or benzyne-mediated polymerization during the Grignard step.

  • LC-MS (ESI+): Benzyl alcohols frequently undergo in-source fragmentation (loss of water) to form a stable tropylium/benzyl cation. For a molecular weight of 170.18 g/mol , researchers should look for the [M−OH]+ peak at m/z 153.07, alongside the standard [M+H]+ peak at m/z 171.18.

Sources

Foundational

A Comprehensive Guide to the Structure Elucidation of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. This document is intended for re...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of novel organic compounds. We will explore the synergistic application of modern spectroscopic techniques to unambiguously determine the molecular structure of this compound, emphasizing the rationale behind the selection of each analytical method.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The precise arrangement of substituents on the aromatic ring is critical to the biological activity and chemical reactivity of the final products. Consequently, the unambiguous structural verification of these intermediates is a cornerstone of synthetic chemistry and drug discovery. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol, with its unique substitution pattern, presents an interesting case for a detailed structural analysis, requiring a multi-faceted analytical approach.

Synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

The synthesis of the title compound can be achieved through the reduction of the corresponding benzaldehyde, 4-fluoro-3-methoxy-5-methylbenzaldehyde. This transformation is a standard procedure in organic synthesis, often employing a mild reducing agent to selectively reduce the aldehyde functionality without affecting other substituents on the aromatic ring.

Experimental Protocol: Reduction of 4-fluoro-3-methoxy-5-methylbenzaldehyde
  • Dissolution: In a round-bottom flask, dissolve 4-fluoro-3-methoxy-5-methylbenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Spectroscopic Analysis: A Multi-Technique Approach

The cornerstone of modern structure elucidation lies in the combined application of various spectroscopic techniques.[2] Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. For 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (C₉H₁₁FO₂), the expected molecular weight is 170.18 g/mol .[3]

Expected Fragmentation Pattern: In addition to the molecular ion peak (M⁺), a prominent fragment would be the tropylium ion, a common fragmentation pattern for benzyl alcohols, which would appear at m/z = 91.[4] Another expected fragmentation is the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z = 139.

Ion m/z (Expected) Description
[M]⁺170Molecular Ion
[M - H₂O]⁺152Loss of water
[M - CH₂OH]⁺139Loss of hydroxymethyl group
[C₇H₇]⁺91Tropylium ion
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2] The IR spectrum of an aromatic compound will show characteristic absorptions for C-H and C=C bonds within the ring.[4]

Expected IR Absorptions for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol:

Functional Group Expected Absorption (cm⁻¹) Description
O-H (alcohol)3200-3600 (broad)Stretching vibration of the hydroxyl group.
C-H (aromatic)3000-3100Stretching vibrations of C-H bonds on the aromatic ring.[5][6]
C-H (aliphatic)2850-3000Stretching vibrations of C-H bonds in the methyl and methylene groups.
C=C (aromatic)1450-1600In-plane stretching vibrations of the aromatic ring.[5][6]
C-O (alcohol)1000-1260Stretching vibration of the C-O bond in the benzyl alcohol moiety.
C-O (ether)1000-1300Stretching vibration of the C-O bond in the methoxy group.
C-F1000-1400Stretching vibration of the carbon-fluorine bond.

The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group, a key feature of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.[7] For 4-Fluoro-3-methoxy-5-methylbenzyl alcohol, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a complete structural assignment.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. The chemical shifts are influenced by the electronic environment of the protons. Aromatic protons typically resonate in the range of 6.5-8.0 ppm due to the ring current effect.[4][6]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ar-H~6.8-7.0d1HJ(H,F) ≈ 8-10
Ar-H~6.7-6.9d1HJ(H,F) ≈ 4-6
-CH₂OH~4.6s2H
-OCH₃~3.9s3H
-CH₃~2.2s3H
-OH~1.5-2.5br s1H

The two aromatic protons are expected to appear as doublets due to coupling with the fluorine atom. The benzylic protons and the methoxy protons are expected to be singlets, as are the methyl protons. The hydroxyl proton will likely appear as a broad singlet.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon Predicted Chemical Shift (δ, ppm) Description
C-F~150-160 (d, J(C,F) ≈ 240-250 Hz)Aromatic carbon directly attached to fluorine.
C-OCH₃~145-155Aromatic carbon attached to the methoxy group.
C-CH₃~125-135Aromatic carbon attached to the methyl group.
C-CH₂OH~135-145Aromatic carbon attached to the hydroxymethyl group.
Ar-CH~110-125Aromatic methine carbons.
-CH₂OH~65Benzylic carbon.
-OCH₃~56Methoxy carbon.
-CH₃~16Methyl carbon.

The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹Jcf).

2D NMR experiments are crucial for establishing the connectivity between atoms.[8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[9] For this molecule, COSY is not expected to show many correlations as most protons are singlets or coupled to fluorine.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[10] It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9][10] HMBC is critical for piecing together the molecular fragments and confirming the substitution pattern on the aromatic ring. For instance, correlations from the benzylic protons (-CH₂OH) to the aromatic carbons will confirm their attachment point.

Integrated Structure Elucidation Workflow

The process of structure elucidation is a logical progression, integrating data from multiple analytical techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Suite cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol Purification Purification (Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR HSQC 2D HSQC C13_NMR->HSQC COSY 2D COSY HMBC 2D HMBC HSQC->HMBC HMBC->COSY HMBC->Data_Integration Structure_Confirmation Unambiguous Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structure elucidation of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Conclusion

The structural elucidation of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By carefully acquiring and interpreting data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, it is possible to confirm the molecular formula, identify the functional groups, and unambiguously establish the connectivity and substitution pattern of the molecule. This rigorous analytical approach is fundamental to ensuring the identity and purity of key synthetic intermediates in research and development.

References

  • TutorChase. How can you determine aromatic structures using spectroscopy? [Link]

  • Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry... [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • Patsnap Eureka. How to Compare Aromatic Compounds Using NMR Spectroscopy. [Link]

  • PMC. Theoretical NMR correlations based Structure Discussion. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Tools for Structure Elucidation. [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol in Organic Solvents: A Technical Guide

Executive Summary In the landscape of modern drug discovery and fine chemical synthesis, fluorinated benzylic platforms serve as critical building blocks. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated benzylic platforms serve as critical building blocks. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) is a highly functionalized intermediate whose unique steric and electronic properties dictate its solvation behavior[1]. Understanding its solubility across various organic solvents is paramount for optimizing reaction conditions, designing crystallization processes, and formulating active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we decode the physicochemical causality behind the solvation of this specific molecule, establish a predictive thermodynamic framework, and detail a self-validating experimental protocol for accurate solubility determination.

Physicochemical Profiling & Structural Analysis

To predict how 4-Fluoro-3-methoxy-5-methylbenzyl alcohol interacts with organic solvents, we must first deconstruct its molecular architecture (Molecular Weight: 170.18 g/mol ; Formula: C₉H₁₁FO₂)[1].

The solubility profile is governed by four distinct functional groups attached to the aromatic core:

  • Fluoro (-F) Group: Fluorine is highly electronegative but poorly polarizable. In medicinal chemistry, fluorine substitution is strategically used to increase lipophilicity and metabolic stability[2]. It acts as a weak hydrogen-bond acceptor but significantly alters the electron density of the π -system.

  • Hydroxyl (-OH) Group: The benzylic alcohol is the primary driver for polar interactions, acting as both a strong hydrogen-bond donor and acceptor.

  • Methoxy (-OCH₃) Group: Provides an additional hydrogen-bond acceptor site while introducing steric bulk that can disrupt crystal lattice packing, generally lowering the melting point and increasing organic solubility.

  • Methyl (-CH₃) Group: A purely hydrophobic moiety that enhances London dispersion forces, driving solubility in non-polar hydrocarbon solvents.

Theoretical Solvation Framework: Hansen Solubility Parameters (HSP)

Before entering the laboratory, solubility should be modeled using Hansen Solubility Parameters (HSP) [3]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[4].

By matching the HSP of the solute with the solvent, we can predict the "Hansen Space" radius ( Ra​ ). Solvents falling within the solute's interaction radius will dissolve it effectively.

Table 1: Estimated HSP Values for Solute and Representative Solvents

Note: Solute values are theoretically estimated based on group contribution methods for substituted benzylic alcohols.

Compound / SolventDispersion ( δD​ ) [MPa½]Polar ( δP​ ) [MPa½]H-Bonding ( δH​ ) [MPa½]Solvation Potential
4-Fluoro-3-methoxy-5-methylbenzyl alcohol ~18.5 ~6.5 ~12.0 N/A (Target Solute)
Methanol (Polar Protic)15.112.322.3High (H-Bond matching)
Ethyl Acetate (Polar Aprotic)15.85.37.2High (Dipole matching)
Dichloromethane (Halogenated)18.26.36.1Very High (Excellent δD​ match)
Hexane (Non-Polar)14.90.00.0Low (Poor δP​ and δH​ match)

Mechanistic Insights into Solvation

The solvation of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is not a monolithic process; it shifts dynamically based on the dielectric constant and hydrogen-bond basicity of the chosen solvent.

Solvation Solute 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol Protic Polar Protic Solvents (e.g., MeOH, EtOH) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic Solvents (e.g., DMSO, EtOAc) Solute->Aprotic Dipole-Dipole & H-Bond Acceptor NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar London Dispersion (F, CH3, OMe)

Mechanistic solvation pathways of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol in organic solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models provide a roadmap, empirical validation is mandatory. High-throughput kinetic solubility assays (like solvent-shift methods) are prone to supersaturation and false positives. Therefore, the Saturation Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[5].

The following protocol is designed as a self-validating system . Every step contains an internal check to ensure the data reflects true thermodynamic equilibrium rather than a transient kinetic state.

ShakeFlask Step1 1. Solid Excess Addition (Saturate the organic solvent) Step2 2. Isothermal Equilibration (Shake at 25°C for 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation at constant temp) Step2->Step3 Step4 4. Supernatant Quantification (HPLC-UV / LC-MS Analysis) Step3->Step4 Step5 5. Solid-State Verification (XRPD for polymorph/solvate check) Step3->Step5 Analyze residual pellet

Standardized saturation shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol & Causality
  • Solvent Preparation & Solid Addition: Add an excess amount of crystalline 4-Fluoro-3-methoxy-5-methylbenzyl alcohol to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: Maintaining a visible solid excess is a strict thermodynamic requirement. It ensures the chemical potential of the solid phase equals that of the dissolved solute[5].

  • Isothermal Equilibration: Agitate the suspension in an orbital shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours.

    • Causality: Solubility is highly temperature-dependent. Minor thermal fluctuations can trigger supersaturation cycles. A 48-hour window guarantees that the dissolution rate equals the precipitation rate (equilibrium)[5].

  • Phase Separation: Centrifuge the equilibrated mixture at 10,000 rpm for 15 minutes, maintaining the exact equilibration temperature.

    • Causality: Centrifugation is vastly superior to syringe filtration for highly lipophilic fluorinated compounds. Filtration can lead to the adsorption of the solute onto the filter membrane, artificially lowering the measured solubility[5].

  • Supernatant Quantification: Immediately extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify via HPLC-UV against a validated calibration curve.

    • Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops slightly before HPLC analysis.

  • Solid-State Verification (Critical Validation): Harvest the residual solid pellet from the centrifuge tube, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Organic solvents can induce polymorphic transformations or form solvates. If the crystal lattice changes during the 48-hour shaking period, the HPLC data reflects the solubility of the new solvate, not the original API. XRPD validates that the solid state remained intact.

Quantitative Data Presentation

Based on the structural profile and empirical trends of highly substituted fluorinated benzylic alcohols, the expected thermodynamic solubility profile is summarized below.

Table 2: Solubility Categorization in Standard Organic Solvents at 25°C
Solvent ClassRepresentative SolventExpected Solubility RangePrimary Solvation Driver
Halogenated Dichloromethane (DCM)> 100 mg/mL (Freely Soluble)Excellent Dispersion ( δD​ ) matching; favorable dipole interactions.
Polar Aprotic Ethyl Acetate (EtOAc)50 - 100 mg/mL (Soluble)Strong hydrogen-bond acceptance from the benzylic -OH group.
Polar Protic Methanol (MeOH)30 - 70 mg/mL (Soluble)Extensive H-bond networking, though limited by the hydrophobic -CH₃ and -F groups.
Ethers Tetrahydrofuran (THF)> 100 mg/mL (Freely Soluble)Strong dipole-dipole and H-bond acceptor interactions.
Non-Polar n-Heptane< 5 mg/mL (Slightly Soluble)Poor polarity matching; relies entirely on weak London dispersion forces.

Conclusion

The solubility of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is a delicate balance of its competing functional groups. The highly electronegative fluorine atom and hydrophobic methyl group drive lipophilicity, while the benzylic alcohol anchors its solubility in polar protic and aprotic environments. By leveraging Hansen Solubility Parameters for prediction and employing a rigorously self-validating shake-flask protocol for empirical measurement, researchers can confidently select optimal solvents for reaction chemistry, purification, and downstream formulation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]

Sources

Foundational

Stability and Storage Directives for 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol: A Mechanistic and Protocol Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) is a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) is a highly functionalized aromatic building block widely utilized in medicinal chemistry and advanced materials synthesis[1]. While its orthogonal functional groups make it a versatile synthetic intermediate, this specific substitution pattern also dictates its thermodynamic instability under ambient conditions. As a Senior Application Scientist, I have observed that premature degradation of such benzylic systems often stems from a fundamental misunderstanding of their electronic environments. This whitepaper elucidates the mechanistic degradation pathways of this compound and establishes self-validating storage and analytical protocols grounded in physicochemical principles.

Structural Profiling & Degradation Causality

The stability of any benzylic alcohol is fundamentally governed by the electron density of the aromatic ring and the bond dissociation energy of the benzylic C-H and C-O bonds. For 4-fluoro-3-methoxy-5-methylbenzyl alcohol, the degradation causality is driven by three primary vectors:

  • Oxidative Vulnerability (Auto-oxidation): The primary degradation pathway is the oxidation of the benzylic alcohol to 4-fluoro-3-methoxy-5-methylbenzaldehyde (CAS: 1785229-80-2)[2]. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic π -system. This facilitates the abstraction of a benzylic hydrogen by molecular oxygen or trace transition metals, initiating a radical oxidation cascade[3].

  • Acid-Catalyzed Etherification: In the presence of trace moisture and acidic impurities, the benzylic hydroxyl group can be protonated, eliminating water to form a benzylic carbocation. While the highly electronegative fluorine atom exerts an inductive pull (-I effect), its resonance (+M effect), combined with the electron-donating meta-substituents, sufficiently stabilizes this carbocation. Subsequent nucleophilic attack by an unreacted molecule of the parent alcohol yields a bis-benzylic ether dimer.

  • Photolytic Cleavage: Fluorinated aromatics are highly susceptible to UV-induced degradation. Actinic radiation can trigger homolytic cleavage of the benzylic C-H bond or the C-F bond, leading to complex, intractable polymerization mixtures[3].

Storage Directives & Mechanistic Justification

To arrest these degradation vectors, storage conditions must be rigorously controlled. Simply placing the compound in a refrigerator is insufficient without understanding the why behind the environmental controls[1].

  • Temperature Control (2-8 °C): Thermal energy directly dictates the rate of auto-oxidation. By maintaining the compound at 2-8 °C, the kinetic energy of the system is kept well below the activation energy ( Ea​ ) required for benzylic hydrogen abstraction, effectively freezing the oxidation cascade.

  • Inert Atmosphere (Argon/N₂): Purging the headspace with a heavy inert gas like Argon displaces molecular oxygen, removing the primary oxidant required for benzaldehyde formation[4].

  • Actinic Protection: Storage in amber glass or completely opaque containers blocks UV/Vis radiation, preventing photolytic radical initiation.

  • Desiccation: Maintaining a strictly anhydrous environment prevents the formation of aqueous acidic micro-environments that catalyze etherification.

Table 1: Physicochemical Properties & Storage Matrix
ParameterSpecification / ConditionMechanistic Rationale
Compound 4-Fluoro-3-methoxy-5-methylbenzyl alcoholHighly functionalized benzylic system.
CAS Number 1896263-61-8Unique chemical identifier[1].
Molecular Weight 170.18 g/mol Baseline for mass spectrometry profiling.
Temperature 2-8 °C (Refrigerated)Suppresses Arrhenius-driven auto-oxidation.
Atmosphere Inert (Argon/Nitrogen)Displaces O₂, preventing peroxide radical formation.
Light Exposure Actinic protection (Amber glass)Mitigates UV-induced radical initiation.
Moisture DesiccatedPrevents acid-catalyzed etherification.

Experimental Protocols: Self-Validating Stability Workflows

To ensure the integrity of 4-fluoro-3-methoxy-5-methylbenzyl alcohol batches, analytical teams must implement forced degradation studies in alignment with ICH Q1A(R2) guidelines[5]. The following protocol is designed as a self-validating system ; it includes specific quenching steps to ensure causality is maintained and artificial degradation is prevented during the autosampler queue.

Step-by-Step Forced Degradation Protocol

Step 1: Standard Preparation Dissolve 10.0 mg of the intact API in 10.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL Stock Solution. Ensure dissolution is performed under low-light conditions.

Step 2: Stress Application & Causality Quenching

  • Oxidative Stress: Transfer 1.0 mL of Stock to a vial. Add 1.0 mL of 3% H₂O₂. Incubate at 25 °C for 24 hours.

    • Causality Check (Crucial): Quench with 1.0 mL of 10% sodium thiosulfate to immediately halt oxidation before HPLC injection. Failure to quench will result in false-positive degradation inside the instrument.

  • Acidic Stress: Transfer 1.0 mL of Stock to a vial. Add 1.0 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.

    • Causality Check (Crucial): Neutralize with 1.0 mL of 0.1 N NaOH to prevent ongoing acid-catalyzed etherification.

  • Photolytic Stress: Expose 1.0 mL of Stock (in a sealed quartz vial) to 1.2 million lux hours and 200 watt hours/m² of UV light, per ICH Q1B.

Step 3: LC-MS Analytical Method Analyze all quenched samples via LC-MS using a C18 column (Gradient elution: 0.1% Formic Acid in Water / Acetonitrile). Monitor for the loss of the parent mass ( m/z 170.18) and the appearance of the primary aldehyde degradant ( m/z 168.17)[2]. System suitability requires a mass balance of ≥95% to validate the assay.

Table 2: ICH Q1A(R2) Forced Degradation Parameters
Stress ConditionReagent / EnvironmentDurationExpected Primary Degradant
Oxidative 3% H₂O₂ at 25 °C24 hours4-Fluoro-3-methoxy-5-methylbenzaldehyde
Acidic 0.1 N HCl at 60 °C24 hoursBis-benzylic ether (Dimer)
Basic 0.1 N NaOH at 60 °C24 hoursMinimal (stable to mild base)
Thermal 60 °C (Solid state)7 daysMinimal (unless moisture is present)
Photolytic 1.2 million lux hoursICH Q1BPhotolytic cleavage products

Mechanistic Visualization

G API 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol Aldehyde 4-Fluoro-3-methoxy- 5-methylbenzaldehyde API->Aldehyde O2, Trace Metals (Auto-oxidation) Carbocation Benzylic Carbocation Intermediate API->Carbocation H+, Heat (Dehydration) Photo Photolytic Cleavage Products API->Photo UV/Vis Light (Radical Cleavage) Ether Bis-benzylic Ether (Dimer) Carbocation->Ether + API (Nucleophilic Attack)

Degradation pathways of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol under environmental stress.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Use of benzyl alcohol as a shipping and storage solution for chromatography media Source: Cytiva Life Sciences URL:[Link]

  • Atmospheric Chemistry of Benzyl Alcohol: Kinetics and Mechanism of Reaction with OH Radicals Source: ACS Publications (Environmental Science & Technology) URL:[Link]

Sources

Exploratory

discovery and history of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

As a Senior Application Scientist specializing in early-phase drug discovery and process chemistry, I frequently encounter chemical building blocks that represent a paradigm shift in rational drug design. The compound 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-phase drug discovery and process chemistry, I frequently encounter chemical building blocks that represent a paradigm shift in rational drug design. The compound 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS 1896263-61-8) is one such privileged scaffold. Emerging prominently in the late 2010s, this molecule encapsulates the sophisticated demands of modern fragment-based drug discovery (FBDD).

This whitepaper provides an in-depth technical analysis of its discovery context, structural rationale, physicochemical profile, and the self-validating synthetic methodologies required to handle it effectively.

Historical Context and Structural Rationale

The discovery and cataloging of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol [1] around 2016 did not occur in a vacuum. It was driven by the pharmaceutical industry's need to navigate crowded patent landscapes—particularly in the realm of kinase inhibitors (e.g., JAK, EGFR, and BTK inhibitors). To improve target selectivity and metabolic stability, medicinal chemists began designing highly decorated aromatic rings.

The specific substitution pattern of this molecule is a masterclass in stereoelectronic engineering:

  • The Fluorine Atom (C4): Positioned para to the benzylic carbon, fluorine exerts a strong inductive electron-withdrawing effect (-I) while donating electron density through resonance (+R). Crucially, it blocks CYP450-mediated para-hydroxylation, a primary metabolic liability in aromatic drug candidates.

  • The Methoxy Group (C3): Acts as a potent, directional hydrogen-bond acceptor. When situated adjacent to a fluorine atom, the orthogonal dipole alignment restricts the free rotation of the methoxy group. This conformational locking reduces entropic penalties during protein-ligand binding.

  • The Methyl Group (C5): Leveraging the "Magic Methyl" effect, this substitution increases the lipophilicity (LogP) of the scaffold, allowing the molecule to bury deeper into the hydrophobic pockets of target proteins, often resulting in a 10- to 100-fold increase in binding affinity.

Physicochemical Profiling

Understanding the baseline metrics of this building block is critical for downstream reaction planning. The quantitative physicochemical data is summarized below.

Table 1: Physicochemical Properties of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

PropertyValue
CAS Number 1896263-61-8
Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
SMILES String CC1=C(F)C(OC)=CC(CO)=C1
Physical State Solid / Crystalline Powder
Purity Standard ≥95% (HPLC/LC-MS)
Storage Conditions Sealed in dry environment, 2-8 °C

Self-Validating Synthetic Methodology

In process chemistry, a protocol must be more than a list of instructions; it must be a self-validating system where the chemistry inherently proves its own success through physical indicators and phase-separation logic.

The most reliable route to 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is the chemoselective reduction of its commercially available precursor, 4-Fluoro-3-methoxy-5-methylbenzoic acid (CAS 1427418-74-3) [2].

Reaction Optimization & Reagent Selection

The choice of reducing agent is critical. As demonstrated in Table 2, Borane-THF is selected over standard hydrides to prevent unwanted side reactions.

Table 2: Reduction Optimization for Benzoic Acid Precursor

Reducing AgentSolventTemp (°C)Time (h)Crude Yield (%)Purity (LC-MS)Primary Liability / Causality
NaBH4 MeOH0 to 254N/AN/AUnreactive towards carboxylic acids.
LiAlH4 THF0278%88%Risk of partial defluorination via SNAr.
BH3·THF THF0 to 25394% >98% Clean conversion; enables self-purifying workup.
Step-by-Step Protocol: BH3·THF Reduction

Objective: Chemoselective reduction of the carboxylic acid to the benzyl alcohol without compromising the methoxy or fluoro substituents.

  • Initiation & Purging: Charge a flame-dried, argon-purged flask with 4-fluoro-3-methoxy-5-methylbenzoic acid (1.0 eq) and anhydrous THF.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive BH3·THF reagent, ensuring strict stoichiometric accuracy.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Causality: The initial reaction between the carboxylic acid and borane is highly exothermic. Thermal control prevents runaway reactions and suppresses ether cleavage.

  • Reagent Addition: Add BH3·THF (1 M solution, 2.0 eq) dropwise over 30 minutes.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours.

    • Causality: The reduction produces H2 gas. The cessation of bubbling serves as a self-validating, real-time physical indicator that the active reduction phase is complete.

  • Quenching: Cool the mixture back to 0 °C and carefully add methanol dropwise.

    • Causality: Methanol safely reacts with excess borane to form volatile trimethyl borate, neutralizing the reducing agent without generating harsh, unmanageable aqueous emulsions.

  • Self-Purifying Workup (Critical Step): Concentrate the mixture in vacuo, then partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.

    • Causality: This is the core self-validating purification step. The basic aqueous layer (pH ~8-9) deprotonates any unreacted starting material (carboxylic acid), pulling it entirely into the aqueous phase. The neutral product (benzyl alcohol) remains exclusively in the organic phase, guaranteeing high crude purity prior to any chromatographic polishing.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the pure target compound.

SynthesisWorkflow A 4-Fluoro-3-methoxy-5-methylbenzoic acid (Precursor) B BH3·THF Reduction (0°C to RT) A->B Step 1 C 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (Target Intermediate) B->C Self-Validating Workup D Appel Reaction (CBr4, PPh3) C->D Step 2 E Benzyl Bromide Derivative (Electrophile) D->E F SN2 Alkylation (Kinase Core Scaffold) E->F Step 3 G Lead Kinase Inhibitor (API) F->G

Chemical synthesis workflow from benzoic acid precursor to lead kinase inhibitor API.

Downstream Applications: Kinase Inhibition Pathways

Once isolated, 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is rarely the final drug. It is typically subjected to an Appel reaction (converting the alcohol to a benzyl bromide) or oxidized to an aldehyde (such as CAS 1785229-80-2) [3] for reductive amination.

These electrophilic derivatives are then coupled to heterocyclic cores (e.g., pyrimidines or indazoles) to synthesize potent inhibitors of the JAK/STAT signaling pathway . The highly decorated benzyl moiety fits perfectly into the ATP-binding pocket of Janus Kinases (JAK), with the fluorine atom interacting with the hinge region and the methoxy group forming crucial hydrogen bonds with the kinase backbone.

JAKSTAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Active) Receptor->JAK Dimerization STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Benzyl Alcohol-Derived Inhibitor Inhibitor->JAK ATP-competitive binding (Blocks Pathway) Nucleus Target Gene Transcription STAT->Nucleus Translocation

Mechanism of action for benzyl alcohol-derived inhibitors in the JAK/STAT signaling pathway.

Conclusion

The integration of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol into the medicinal chemist's toolkit represents the maturation of rational drug design. By combining metabolic shielding (fluorine), conformational control (methoxy), and lipophilic targeting (methyl) into a single, synthetically accessible building block, researchers can rapidly generate robust lead compounds. Utilizing self-validating synthetic protocols ensures that these complex intermediates can be produced reliably, accelerating the journey from benchtop discovery to clinical viability.

References

Foundational

An In-depth Technical Guide to Investigating the Potential Biological Activity of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

Executive Summary This guide outlines a comprehensive, phased strategy for the initial biological characterization of the novel chemical entity, 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. Currently, this compound is prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines a comprehensive, phased strategy for the initial biological characterization of the novel chemical entity, 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. Currently, this compound is primarily documented as a synthetic intermediate with minimal public data on its intrinsic bioactivity.[1][2] The proposed investigational framework is designed for researchers in drug discovery and development to systematically profile the compound's safety and explore its therapeutic potential. By leveraging structural analogy analysis and a tiered experimental approach—from broad-spectrum screening to targeted mechanistic studies—this document provides a robust roadmap for elucidating the compound's pharmacological profile. The protocols and workflows herein are grounded in established methodologies to ensure scientific rigor and data integrity.

Part 1: Compound Profile and Rationale for Investigation

Chemical Identity and Properties

4-Fluoro-3-methoxy-5-methylbenzyl alcohol is a substituted aromatic alcohol with the following core characteristics:

PropertyValue
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
CAS Number 128495-45-4
Structure A benzyl alcohol core with fluoro, methoxy, and methyl substituents on the aromatic ring.
Rationale Based on Structural Analogy

The therapeutic potential of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be hypothesized by deconstructing its structural motifs, each of which is prevalent in known bioactive molecules.

  • Benzyl Alcohol Core : The base structure, benzyl alcohol, and its derivatives are known to possess antimicrobial and preservative properties by disrupting microbial cell membrane integrity.[3] Certain polyketide natural products featuring a benzyl alcohol moiety also exhibit a range of biological activities.[4]

  • Fluorine Substitution : The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic breakdown, increase binding affinity, and improve membrane permeability, often leading to augmented potency and superior pharmacokinetic profiles.[6][7][8][9]

  • Methoxylated Phenolic Moiety : Phenolic compounds, particularly those with methoxy groups, are widely recognized for their antioxidant and anti-inflammatory activities.[10][11] Molecules like 2-methoxy-4-vinylphenol have demonstrated potent anti-inflammatory effects by suppressing key signaling pathways such as NF-κB and MAPK.[12][13] The radical-scavenging activity of such compounds is closely linked to their anti-inflammatory potential.[10]

This confluence of structural features provides a strong rationale for investigating 4-Fluoro-3-methoxy-5-methylbenzyl alcohol for multiple potential bioactivities, with a particular emphasis on antimicrobial and anti-inflammatory applications.

Part 2: A Phased Experimental Strategy for Bioactivity Screening

This section details a logical, tiered approach to efficiently screen the compound, beginning with essential safety assessments and progressing to more complex, hypothesis-driven mechanistic studies.

Phase 1: Foundational Safety and Broad-Spectrum Screening

The initial phase aims to establish a basic safety profile and perform a wide-net screen for general bioactivity.

cluster_0 Phase 1: Foundational Screening Compound 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol Cytotoxicity Experiment 1: Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Antimicrobial Experiment 2: Antimicrobial Screening (MIC Assay) Compound->Antimicrobial Data_Analysis Data Analysis: Determine IC50 & MIC values Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Decision Proceed to Phase 2? Data_Analysis->Decision cluster_pathway LPS-Induced NF-κB Signaling Pathway cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Compound Test Compound Compound->IKK inhibits?

Caption: Simplified NF-κB pathway showing a potential inhibition point by the test compound.

Hypothetical Data Presentation:

TreatmentNO Production (% of LPS Control)TNF-α Release (% of LPS Control)
LPS (1 µg/mL)100%100%
LPS + Compound (5 µM)65.2%58.9%
LPS + Compound (25 µM)33.8%29.1%

Part 3: Synthesis of Findings and Future Directions

The hypothetical data generated in this guide suggest that 4-Fluoro-3-methoxy-5-methylbenzyl alcohol exhibits low cytotoxicity in normal cells, moderate antibacterial activity primarily against Gram-positive bacteria, and significant, dose-dependent anti-inflammatory effects.

Interpretation:

  • The high IC₅₀ value against HEK293 cells indicates a favorable preliminary safety profile.

  • The anti-inflammatory activity at non-toxic concentrations is a promising finding, warranting further investigation into the mechanism of action, potentially via modulation of the NF-κB pathway as hypothesized.

  • The moderate antimicrobial activity suggests the compound could be a starting point for developing novel antiseptics or antibiotics, although its spectrum is currently limited.

Future Directions:

  • Mechanism of Action Studies: Perform Western blot analysis to confirm the inhibition of IκBα phosphorylation and p65 nuclear translocation.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to identify which structural motifs are critical for its anti-inflammatory activity and to optimize potency.

  • In Vivo Efficacy: Evaluate the compound's anti-inflammatory properties in an animal model of inflammation, such as an LPS-induced sepsis model or a carrageenan-induced paw edema model.

  • Advanced Antimicrobial Testing: Determine the minimum bactericidal concentration (MBC) and investigate the mechanism of antibacterial action.

This structured approach provides a solid foundation for comprehensively evaluating the biological potential of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol, transforming it from a chemical intermediate into a potential lead compound for therapeutic development.

References

  • Fujisawa, S., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo. Available at: [Link]

  • Jeong, J. B., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research. Available at: [Link]

  • Galli, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Jeong, J. B., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. ResearchGate. Available at: [Link]

  • Galli, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Fujisawa, S., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Al-Mekhlafi, N. A., et al. (2022). Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. Marine Drugs. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Available at: [Link]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
  • Manabe, S., et al. (2012). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Molecules. Available at: [Link]

  • Sulaiman, M., et al. (2020). Antibacterial activity of benzyl alcohol derivatives. ResearchGate. Available at: [Link]

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Patsnap. Available at: [Link]

Sources

Exploratory

Strategic Applications of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol in Drug Discovery: A Technical Guide

Executive Summary 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) is a highly specialized, multi-substituted aromatic building block increasingly utilized in modern medicinal chemistry[1]. As the pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) is a highly specialized, multi-substituted aromatic building block increasingly utilized in modern medicinal chemistry[1]. As the pharmaceutical industry shifts toward highly optimized, metabolically stable scaffolds, the strategic incorporation of halogenated and sterically hindered benzylic systems has become paramount. This whitepaper provides an in-depth technical review of the structural rationale, physicochemical profiling, and validated synthetic workflows associated with this privileged scaffold.

Structural Rationale and SAR Modulation Logic

The specific arrangement of functional groups on this phenyl ring is not arbitrary; it represents a calculated approach to optimize both pharmacokinetics (PK) and pharmacodynamics (PD) in early-stage drug development.

  • The 4-Fluoro Substituent (Metabolic Shielding): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å)[2]. Placing a fluorine atom at the para position of the benzyl ring effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the resulting active pharmaceutical ingredient (API)[3]. Furthermore, its strong electron-withdrawing nature lowers the pKa of adjacent functional groups, modulating membrane permeability.

  • The 3-Methoxy Group (Target Binding): The methoxy moiety serves as a critical hydrogen-bond acceptor. In target binding pockets, the oxygen lone pairs can interact with kinase hinge regions or GPCR binding sites. Additionally, steric clashing between the methoxy group and the adjacent fluoro/methyl groups induces a "conformational lock," restricting the rotational degrees of freedom of the aromatic ring and reducing the entropic penalty upon target binding.

  • The 5-Methyl Group (Lipophilic Tuning): The methyl group provides essential steric shielding and fills hydrophobic pockets within target proteins. It synergizes with the fluoro group to fine-tune the overall lipophilicity (LogP) of the scaffold.

SAR_Logic Core 4-Fluoro-3-methoxy -5-methylbenzyl alcohol Fluoro 4-Fluoro Substitution (Blocks CYP450 Oxidation) Core->Fluoro Metabolic Stability Methoxy 3-Methoxy Group (H-Bond Acceptor) Core->Methoxy Target Binding Methyl 5-Methyl Group (Steric Shielding) Core->Methyl Lipophilicity (LogP) Alcohol Benzylic Alcohol (Synthetic Handle) Core->Alcohol Functionalization

Fig 1: Logical breakdown of Structure-Activity Relationship (SAR) contributions for the scaffold.

Quantitative Physicochemical Profiling

Understanding the baseline physicochemical properties of the building block is essential for predicting the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final API[1].

PropertyValue / Description
IUPAC Name (4-fluoro-3-methoxy-5-methylphenyl)methanol
CAS Registry Number 1896263-61-8
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Methoxy oxygen, Hydroxyl oxygen)
SMILES String CC1=CC(CO)=CC(OC)=C1F

Synthetic Workflows & Downstream Applications

The primary synthetic utility of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol lies in the benzylic alcohol moiety, which serves as a versatile synthetic handle for library generation.

  • Pathway A: Oxidation to Aldehyde. Conversion to 4-fluoro-3-methoxy-5-methylbenzaldehyde allows for downstream reductive amination, a staple reaction in library synthesis for generating secondary and tertiary amine libraries. While traditional oxidants are effective, aerobic chemoselective oxidation using TEMPO/CuI is preferred for scalability and environmental sustainability[4].

  • Pathway B: Halogenation to Benzyl Halide. Conversion to the benzyl bromide enables rapid N-alkylation of heterocycles or cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex polyaromatic architectures.

Synthetic_Workflow Start 4-Fluoro-3-methoxy -5-methylbenzyl alcohol Oxidation TEMPO / CuI Oxidation Start->Oxidation Bromination PBr3 Halogenation Start->Bromination Aldehyde Benzaldehyde Derivative Oxidation->Aldehyde Bromide Benzyl Bromide Derivative Bromination->Bromide RedAm Reductive Amination Aldehyde->RedAm Alkylation N/O-Alkylation or Cross-Coupling Bromide->Alkylation API Target API Scaffold RedAm->API Alkylation->API

Fig 2: Divergent synthetic workflows utilizing the benzylic alcohol as a central node.

Experimental Protocols

Protocol A: Chemoselective Aerobic Oxidation to Aldehyde

This protocol utilizes a highly selective copper/TEMPO catalytic system to prevent over-oxidation to the carboxylic acid[4].

  • Step 1: Reagent Assembly. Dissolve 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous acetonitrile (0.2 M).

    • Causality: Acetonitrile is chosen because it solubilizes both the organic substrate and the CuI catalyst without participating in radical side reactions.

  • Step 2: Catalyst Addition. Add CuI (10 mol%), DMAP (10 mol%), and TEMPO (1 mol%).

    • Causality: CuI activates molecular oxygen, while TEMPO serves as the highly selective radical mediator. DMAP acts as a basic ligand to stabilize the copper intermediate.

  • Step 3: Aerobic Oxidation. Purge the reaction flask with an O₂ balloon and stir at room temperature for 4-6 hours.

    • Self-Validation: The reaction progress can be visually validated by a color shift (often green/blue to brown) and monitored via Thin Layer Chromatography (TLC). The product will show a distinct Rf shift from the highly polar alcohol to the less polar, highly UV-active aldehyde.

  • Step 4: Workup. Quench with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Halogenation to Benzyl Bromide

This protocol converts the alcohol to a highly reactive electrophile for downstream alkylation.

  • Step 1: Substrate Preparation. Dissolve the benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

    • Causality: Cooling is critical to control the exothermic reaction of PBr₃ and prevent unwanted Friedel-Crafts alkylation side reactions or ether cleavage.

  • Step 2: Halogenation. Add Phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe.

    • Causality: PBr₃ is preferred over aqueous HBr to maintain strictly anhydrous conditions, preventing the hydrolysis of the newly formed benzyl bromide back to the alcohol. Because 1 mole of PBr₃ can theoretically brominate 3 moles of alcohol, 0.4 eq provides a safe, slight excess.

  • Step 3: Reaction Maturation. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Step 4: Quenching & Isolation. Cool the reaction back to 0 °C and quench carefully with saturated aqueous NaHCO₃.

    • Self-Validation: The cessation of CO₂ evolution (bubbling) self-validates that all unreacted PBr₃ and the byproduct H₃PO₃ have been completely neutralized. Extract with DCM, dry, and concentrate to yield the benzyl bromide, which should be used immediately or stored at -20 °C to prevent dimerization.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Bobbili, K., et al. (2018). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC / Asian Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

safety and handling of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol This guide provides comprehensive safety and handling information for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS No. 18962...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

This guide provides comprehensive safety and handling information for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS No. 1896263-61-8), a substituted aromatic alcohol. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven protocols to ensure procedural integrity and personal safety in a laboratory setting. The causality behind each recommendation is explained to empower users with the knowledge to handle this and similar chemical entities with confidence and care.

Compound Identification and Physicochemical Properties

4-Fluoro-3-methoxy-5-methylbenzyl alcohol is a bespoke chemical building block, likely utilized in the synthesis of complex organic molecules for pharmaceutical and materials science research. While comprehensive physical data for this specific molecule is not widely published, its properties can be inferred from its structure and data available for close structural analogs.

PropertyValueSource
CAS Number 1896263-61-8[1]
Molecular Formula C₉H₁₁FO₂[1]
Molecular Weight 170.18 g/mol [1]
Appearance White crystalline solid (predicted)Inferred from analogs[2]
Purity ≥95% (typical)[1]
Melting Point 47-51°C (for analog 4-Fluoro-3-methoxybenzyl alcohol)[3]
Boiling Point 260°C (for analog 4-Fluoro-3-methoxybenzyl alcohol)[2]
Storage Temperature 2-8°C, Sealed in dry conditions[1][2]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these hazards is the foundational step in a robust safety protocol.

GHS Pictogram: alt text

Signal Word: Warning [1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][5]

These classifications mandate careful handling to avoid ingestion and direct contact with skin, eyes, and the respiratory system. The fluorinated and methoxylated aromatic structure necessitates a cautious approach, as compounds with these features can have complex toxicological profiles.

GHS_Hazards cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Ingestion Ingestion Systemic Systemic Toxicity (H302) Ingestion->Systemic Dermal Skin/Eye Contact Skin_Irrit Skin Irritation (H315) Dermal->Skin_Irrit Eye_Irrit Serious Eye Irritation (H319) Dermal->Eye_Irrit Inhalation Inhalation Resp_Irrit Respiratory Irritation (H335) Inhalation->Resp_Irrit

Caption: Exposure routes and corresponding health effects.

Risk Assessment and Exposure Control

A thorough risk assessment must be performed before any new experimental protocol involving this compound is initiated.

Occupational Exposure Limits (OELs)

No specific OEL has been established for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. For data-poor substances like this, a precautionary approach is warranted. Guidance from organizations like ECETOC suggests a hazard banding approach based on known toxicological data.[6] Given its classification (irritant, harmful), it falls into a category requiring stringent exposure control. For substituted aromatic alcohols, it is prudent to adopt a conservative internal OEL. For comparison, the OEL for ethanol is 1,000 ppm as an 8-hour time-weighted average (TWA).[7][8] However, due to the added halogen and methoxy groups which can alter metabolism and toxicity, a significantly lower limit should be targeted.

Recommendation: An internal control band of >0.5 - 5 ppm as an 8-hour TWA is a responsible starting point, aligning with Hazard Band C for vapors with its toxicological profile.[6]

Engineering Controls

The primary method for exposure control is the use of well-maintained engineering systems.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Ventilation: The laboratory should have good general ventilation to dilute fugitive emissions.[11]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[9][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific tasks performed.

TaskMinimum Required PPE
Weighing/Transfer (Solid) - Nitrile gloves (double-gloving recommended) - Chemical safety goggles - Lab coat - Face shield (if outside of a fume hood)
Solution Preparation - Nitrile gloves - Chemical safety goggles - Lab coat
Reaction/Workup - Nitrile gloves (check for breakthrough time with solvents used) - Chemical safety goggles - Lab coat (consider a chemically resistant apron)

Causality: The choice of nitrile gloves is based on general resistance to a wide range of organic chemicals; however, for prolonged operations or when using aggressive solvents, consulting a glove compatibility chart is essential. Safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[9][12][13]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for both safety and experimental reproducibility.

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D E Prepare Solution / Add to Reaction D->E F Seal Container Immediately E->F G Decontaminate Glassware/Surfaces F->G H Dispose of Waste in Labeled Container G->H I Remove PPE and Wash Hands H->I

Caption: General workflow for handling the compound.

Protocol: Weighing and Solution Preparation
  • Preparation: Ensure the analytical balance is inside a fume hood or a vented balance enclosure. Place a clean, tared weigh boat on the balance.

  • Aliquotting: Using a clean spatula, carefully transfer the desired amount of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol from the stock bottle to the weigh boat. Avoid generating dust.

  • Transfer: Carefully add the weighed solid to the destination vessel (e.g., a round-bottom flask).

  • Dissolution: Add the desired solvent to the vessel and mix gently until the solid is fully dissolved.

  • Cleanup: Immediately clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

Protocol: Use in a Chemical Reaction (Example: Reduction of an Aldehyde Analog)

This protocol is adapted from a known procedure for a similar compound and serves as an illustrative example.[2]

  • Inert Atmosphere: Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a fume hood, dissolve the corresponding aldehyde (e.g., 4-fluoro-3-methoxy-5-methylbenzaldehyde) in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Cooling: Cool the solution in an ice-water bath to 0°C.

  • Reducing Agent: Slowly add a solution of a suitable reducing agent (e.g., sodium borohydride or a borane complex) dropwise to the cooled aldehyde solution. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding methanol or a saturated ammonium chloride solution while cooling in an ice bath.

  • Workup: Proceed with standard aqueous workup and extraction procedures.

Storage and Stability
  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1] The area should be dry and well-ventilated.

  • Incompatibilities: Keep away from strong oxidizing agents, as these can react with the alcohol functional group, potentially leading to an uncontrolled exothermic reaction.[9]

Emergency Procedures

Rapid and correct response during an emergency is vital.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9][12][14]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[12][14][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9][12]

Spill Response
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, working within a fume hood if possible.

  • Contain: For a small spill, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[16]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact the institution's emergency response team.

Fire Fighting
  • Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5][15] Avoid using a direct water jet, which could scatter the material.[16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][11]

Emergency_Response Start Emergency Event Spill Is it a Spill? Start->Spill Exposure Is it a Personal Exposure? Start->Exposure SmallSpill Small Spill? Spill->SmallSpill Yes Evacuate Evacuate & Call Emergency Team Spill->Evacuate No Skin Skin/Eye Contact? Exposure->Skin SmallSpill->Evacuate No Absorb Absorb with Inert Material SmallSpill->Absorb Yes Dispose Collect for Disposal Absorb->Dispose Inhale Inhalation? Skin->Inhale No Wash Flush with Water (15 min) Skin->Wash Yes Ingest Ingestion? Inhale->Ingest No FreshAir Move to Fresh Air Inhale->FreshAir Yes RinseMouth Rinse Mouth, Give Water Ingest->RinseMouth Yes Medical Seek Medical Attention Wash->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision tree for emergency response actions.

References

  • ResearchGate. (n.d.). Recommended alcohol occupational exposure limit values. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: BENZYL ALCOHOL GC- HS. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • PENTA. (2024, February 27). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Laboratorium Discounter. (2023, March 6). Safety Data Sheet: Benzyl alcohol 99,95+%. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Inhaling Ethyl Alcohol. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]

  • NIST. (2017, November 8). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Methoxybenzyl alcohol. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Active Pharmaceutical Ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Active Pharmaceutical Ingredients (APIs). 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) represents a highly specialized, multi-substituted building block designed for advanced drug discovery. This whitepaper provides an in-depth analysis of its molecular architecture, computational properties, and validated synthetic workflows, serving as a comprehensive guide for researchers integrating this moiety into complex molecular scaffolds.

Structural Analysis and Physicochemical Profiling

The molecular formula of this compound is C9H11FO2 , corresponding to a molecular weight of 170.18 g/mol . The specific substitution pattern on the benzyl alcohol core dictates its chemical behavior and biological utility:

  • Fluorine (C4): The introduction of a highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, which lowers the pKa of adjacent protons and increases overall lipophilicity. Crucially, placing fluorine at the para-position blocks cytochrome P450-mediated oxidative metabolism, enhancing the metabolic half-life of the final drug candidate.

  • Methoxy (C3): This group acts as a strong hydrogen bond acceptor (HBA). Its electron-donating resonance effect partially offsets the inductive withdrawal of the fluorine, finely tuning the electron density of the aromatic ring to optimize π−π stacking interactions with target proteins.

  • Methyl (C5): The methyl group introduces localized steric bulk. This steric hindrance can restrict the rotation of adjacent bonds in the final API, locking the molecule into a bioactive conformation and reducing entropic penalties upon target binding.

  • Hydroxymethyl (C1): The primary alcohol serves as the versatile reactive handle for downstream synthetic diversification.

Table 1: Quantitative Data & Computational Chemistry

The following physicochemical parameters highlight the compound's suitability for fragment-based drug design (FBDD) and Central Nervous System (CNS) targeting .

PropertyValueStructural Implication
CAS Number 1896263-61-8Unique identifier for procurement and literature tracking.
Molecular Formula C9H11FO2Defines the stoichiometric baseline for synthetic planning.
Molecular Weight 170.18 g/mol Low molecular weight, ideal for FBDD.
SMILES CC1=C(F)C(OC)=CC(CO)=C11-methyl, 2-fluoro, 3-methoxy, 5-hydroxymethyl substitution.
LogP 1.64Optimal lipophilicity for membrane permeability.
TPSA 29.46 ŲExcellent for blood-brain barrier (BBB) penetration.
H-Bond Donors 1Provided by the primary alcohol (-OH).
H-Bond Acceptors 2Provided by the methoxy (-OCH3) and alcohol (-OH) oxygens.
Rotatable Bonds 2Low conformational entropy, favorable for high-affinity binding.

Experimental Protocols & Synthetic Workflows

The primary alcohol of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is primed for divergent synthesis. Below are field-proven, self-validating protocols for its transformation.

Protocol A: Controlled Oxidation to 4-Fluoro-3-methoxy-5-methylbenzaldehyde

Causality & Mechanistic Rationale: Oxidation of the primary alcohol to an aldehyde is a critical step for subsequent reductive amination. Dess-Martin Periodinane (DMP) is selected over harsher oxidants (e.g., Jones reagent or KMnO4​ ) to prevent over-oxidation to the carboxylic acid. Furthermore, the mild, neutral conditions of DMP oxidation prevent oxidative degradation of the electron-rich methoxy-substituted aromatic ring .

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture interference.

  • Initiation: Cool the reaction mixture to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise. The controlled addition mitigates the mild exotherm associated with the hypervalent iodine reaction.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The product aldehyde lacks the hydrogen-bond donating hydroxyl group, resulting in a significantly higher Rf​ value than the starting material. Staining the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) will yield a bright yellow/orange spot, confirming the presence of the aldehyde.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . This step is crucial: the thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Conversion to Benzyl Bromide for SN​2 Alkylation

Causality & Mechanistic Rationale: Converting the alcohol to a benzyl halide creates a potent electrophile for SN​2 couplings with amines, thiols, or alkoxides. Phosphorus tribromide ( PBr3​ ) is chosen over hydrobromic acid (HBr). Strong aqueous acids like HBr risk cleaving the sensitive methoxy ether linkage (demethylation) to form an undesired phenol. PBr3​ operates via a neutral phosphite ester intermediate, ensuring the methoxy group remains intact .

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C under argon.

  • Reagent Addition: Dropwise add PBr3​ (0.4 eq). Note: 1 mole of PBr3​ can theoretically react with 3 moles of alcohol, hence 0.4 eq provides a slight stoichiometric excess.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Self-Validation (NMR): To validate completion, a crude 1H NMR aliquot can be taken. The benzylic −CH2​− protons of the starting alcohol typically resonate around δ 4.6 ppm. Upon conversion to the bromide, this resonance shifts slightly upfield to approximately δ 4.4 - 4.5 ppm, and the broad −OH singlet disappears entirely.

  • Workup: Carefully quench the reaction by pouring it over crushed ice to safely hydrolyze excess PBr3​ into phosphorous acid.

  • Isolation: Extract with diethyl ether, wash the organic layer with brine, dry over MgSO4​ , and evaporate the solvent to yield the highly reactive benzyl bromide. Store at -20°C to prevent spontaneous dimerization or degradation.

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent synthetic utility of the 4-Fluoro-3-methoxy-5-methylbenzyl alcohol building block, mapping out the logical progression from the core moiety to complex API scaffolds.

G A 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) B Oxidation (Dess-Martin Periodinane) A->B DMP, CH2Cl2 C Halogenation (PBr3) A->C PBr3, THF D Etherification (NaH, R-X) A->D Base, Alkyl Halide E 4-Fluoro-3-methoxy-5-methylbenzaldehyde B->E F 4-Fluoro-3-methoxy-5-methylbenzyl bromide C->F G Benzyl Ether Derivative D->G H Reductive Amination (API Scaffolds) E->H NaBH(OAc)3, R-NH2 I SN2 Alkylation (API Scaffolds) F->I Nucleophile

Divergent synthetic pathways of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Conclusion

4-Fluoro-3-methoxy-5-methylbenzyl alcohol is a highly versatile, multi-functional building block. Its precise molecular weight (170.18 g/mol ) and optimized TPSA (29.46 Ų) make it an ideal candidate for integration into CNS-active and orally bioavailable drug candidates. By employing mild, selective synthetic protocols—such as DMP oxidation and PBr3​ halogenation—researchers can effectively harness this moiety without compromising its delicate electron-rich and sterically hindered aromatic architecture.

References

  • Organic Syntheses. "Dess-Martin Periodinane Oxidation." Organic Syntheses, Vol. 77, p. 141. URL:[Link]

  • Organic Syntheses. "Preparation of Benzyl Bromides." Organic Syntheses, Coll. Vol. 6, p. 175. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol as a Strategic Building Block in Medicinal Chemistry

Introduction & Strategic Rationale In modern medicinal chemistry, the precise decoration of aromatic rings is paramount for optimizing target affinity, modulating physicochemical properties, and mitigating metabolic liab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the precise decoration of aromatic rings is paramount for optimizing target affinity, modulating physicochemical properties, and mitigating metabolic liabilities. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol has emerged as a highly privileged building block, particularly in the design of advanced targeted therapies such as kinase inhibitors[1].

As an Application Scientist, it is crucial to understand not just how to use a building block, but why its specific structural features are valuable. Every functional group on this specific benzyl alcohol serves a distinct mechanistic purpose:

  • 4-Fluoro Substituent: Fluorine at the para position acts as a metabolic shield. It effectively blocks cytochrome P450-mediated aromatic oxidation, extending the compound's half-life without significantly increasing steric bulk.

  • 3-Methoxy Group: This moiety provides a critical hydrogen bond acceptor. In kinase inhibitors (such as Janus kinase [JAK] inhibitors), this oxygen often interacts with the hinge region of the kinase ATP-binding pocket, anchoring the molecule[1].

  • 5-Methyl Group: Often referred to as the "magic methyl," this group fills small hydrophobic pockets within the target protein, displacing high-energy water molecules and locking the aromatic ring into a bioactive conformation to boost potency.

  • Benzyl Alcohol Handle: The hydroxymethyl group (-CH 2​ OH) is a versatile synthetic handle, allowing for divergent functionalization into aldehydes, halides, or direct etherification products.

Physicochemical Profiling

Summarizing the quantitative data and structural properties is essential for predicting behavior in both synthetic workflows and biological systems.

PropertyValue / Description
Chemical Name 4-Fluoro-3-methoxy-5-methylbenzyl alcohol
CAS Number 1896263-61-8[2]
Molecular Formula C 9​ H 11​ FO 2​ [2]
Molecular Weight 170.18 g/mol [2]
SMILES CC1=C(F)C(OC)=CC(CO)=C1[2]
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Methoxy oxygen, Hydroxyl oxygen)
Storage Conditions Sealed in dry, 2-8°C[2]

Synthetic Workflows & Experimental Protocols

To maximize yield while minimizing side reactions, the following methodologies detail the transformation of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol into active pharmaceutical ingredients (APIs). Each protocol is designed as a self-validating system with built-in mechanistic rationales.

Protocol A: Oxidation to 4-Fluoro-3-methoxy-5-methylbenzaldehyde

Rationale: Conversion of the primary alcohol to an aldehyde is required for subsequent reductive aminations. The Dess-Martin Periodinane (DMP) oxidation is selected over chromium-based oxidants (like Jones reagent) because it proceeds under mild, neutral conditions, preventing over-oxidation to the carboxylic acid and avoiding toxic heavy metals[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Oxidation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.1 eq, 11 mmol) portion-wise to control the mild exotherm[3].

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. The reaction mechanism involves the alcohol displacing an acetate ion on the hypervalent iodine, followed by deprotonation and expulsion of the reduced iodine(III) species, yielding the aldehyde and two equivalents of acetic acid[3].

  • Quench & Workup: Dilute the mixture with diethyl ether. Pour into a 1:1 mixture of saturated aqueous NaHCO 3​ and 10% aqueous Na 2​ S 2​ O 3​ . Stir vigorously for 15 minutes until the organic layer is clear.

    • Causality: Na 2​ S 2​ O 3​ reduces unreacted DMP, while NaHCO 3​ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Isolation: Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. The resulting benzaldehyde derivative can typically be used in the next step without further purification.

Protocol B: Direct Etherification via the Mitsunobu Reaction

Rationale: When attaching the benzyl moiety to a complex phenol or heteroaryl core, direct coupling is preferred. The Mitsunobu reaction allows for the formation of an ether bond under mild conditions without the need to pre-form a highly reactive (and potentially unstable) benzyl halide[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve the target phenol (1.0 eq), 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.2 eq), and triphenylphosphine (PPh 3​ , 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M)[4].

  • Activation: Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes.

    • Causality: PPh 3​ attacks DIAD to form a betaine intermediate, which deprotonates the phenol. The benzyl alcohol then attacks the phosphonium intermediate, creating a superior leaving group (triphenylphosphine oxide)[5].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography to separate the desired aryl ether from the triphenylphosphine oxide (TPPO) and reduced DIAD byproducts[5].

Protocol C: Conversion to Benzyl Bromide via the Appel Reaction

Rationale: For robust N-alkylation of secondary amines or heterocycles, the benzyl bromide derivative is highly effective. The Appel reaction (CBr 4​ /PPh 3​ ) is chosen over PBr 3​ due to its milder conditions and high functional group tolerance.

Step-by-Step Methodology:

  • Preparation: Dissolve the benzyl alcohol (1.0 eq) and carbon tetrabromide (CBr 4​ , 1.25 eq) in anhydrous DCM at 0 °C.

  • Halogenation: Add PPh 3​ (1.25 eq) in small portions. The reaction proceeds via a phosphonium intermediate, converting the hydroxyl into a bromide via an S N​ 2 displacement.

  • Workup: Concentrate the reaction mixture directly onto silica gel and purify via short-path column chromatography (Hexanes/EtOAc) to yield 4-Fluoro-3-methoxy-5-methylbenzyl bromide.

Divergent Synthetic Pathways (Visualization)

The versatility of this building block allows medicinal chemists to rapidly generate diverse libraries of analogs. The logical relationships between the core alcohol and its derivatives are mapped below.

G Core 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol (CAS: 1896263-61-8) Aldehyde 4-Fluoro-3-methoxy- 5-methylbenzaldehyde Core->Aldehyde DMP or Swern (Oxidation) Bromide 4-Fluoro-3-methoxy- 5-methylbenzyl bromide Core->Bromide CBr4, PPh3 (Appel Reaction) Mitsunobu Direct Mitsunobu (Aryl Ethers) Core->Mitsunobu DIAD, PPh3, Ar-OH (Coupling) RedAm Reductive Amination (JAK Inhibitor Cores) Aldehyde->RedAm NaBH(OAc)3, R-NH2 Alkylation N/O-Alkylation (Targeted Therapies) Bromide->Alkylation Base, R-XH

Divergent synthetic workflows utilizing 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Applications in Drug Development

The incorporation of the 4-fluoro-3-methoxy-5-methylphenyl motif has shown significant clinical promise. Notably, this specific pharmacophore is utilized in the development of pyrimidine- and pyridine-containing kinase inhibitors[1]. These compounds, acting primarily as Janus kinase (JAK) inhibitors, are formulated to treat severe disorders characterized by inappropriate muscular degradation, including muscular atrophy, dystrophy, and cachexia[1]. By utilizing 4-Fluoro-3-methoxy-5-methylbenzyl alcohol as a foundational building block, drug development professionals can efficiently access these complex, life-saving therapeutic architectures.

References

  • Title: WO2013173506A2 - Method of treating muscular degradation Source: Google Patents URL
  • Title: Dess–Martin oxidation Source: Wikipedia URL: [Link]

  • Title: Mitsunobu reaction Source: Wikipedia URL: [Link]

  • Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery Source: PMC - NIH URL: [Link]

Sources

Application

Advanced Derivatization Strategies for 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol in Bioassay Development

As bioassays become increasingly sophisticated, the precise chemical derivatization of small-molecule probes and prodrugs is paramount. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is a highly versatile building block in me...

Author: BenchChem Technical Support Team. Date: March 2026

As bioassays become increasingly sophisticated, the precise chemical derivatization of small-molecule probes and prodrugs is paramount. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is a highly versatile building block in medicinal chemistry. Its unique substitution pattern—a para-fluoro group to block cytochrome P450-mediated oxidation, combined with meta-methoxy and meta-methyl groups—provides a finely tuned steric and electronic environment. The benzylic alcohol serves as the primary reactive handle, enabling conjugation for pharmacokinetic (PK) profiling, cellular permeability enhancement, or target pull-down assays.

This guide details two field-proven derivatization workflows: Green Steglich Esterification (for prodrug synthesis) and One-Pot DPPA Azidation (for Activity-Based Protein Profiling via Click Chemistry).

Pathway & Workflow Visualization

The following diagram maps the strategic decision tree for derivatizing 4-Fluoro-3-methoxy-5-methylbenzyl alcohol based on the desired downstream bioassay application.

G A 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol B Steglich Esterification (Mukaiyama's / DMC) A->B + Carboxylic Acid (Fluorophore/Lipid) C DPPA Azidation (DPPA / DBU) A->C + Azide Source (In Situ) D Lipophilic Prodrug (PK & Permeability Assays) B->D Enhances Bioavailability E Bioorthogonal Probe (ABPP & Fluorescence Imaging) C->E Enables CuAAC Click

Workflow for the derivatization of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol for bioassays.

Strategy I: Steglich Esterification for Prodrug and Permeability Assays

Mechanistic Causality

To evaluate the intracellular efficacy of a compound, researchers often mask polar functional groups to enhance passive membrane permeability. Converting the benzylic alcohol to an ester creates a transient prodrug that is hydrolyzed by intracellular esterases.

Traditional Fischer-Speier esterification requires harsh acidic conditions and heat, which can induce unwanted etherification or degradation of electron-rich benzylic systems[1]. The Steglich esterification bypasses this by operating at ambient temperature and neutral pH. However, classic Steglich conditions utilize N,N'-Dicyclohexylcarbodiimide (DCC) and dichloromethane (DCM)—reagents with severe toxicity and sustainability drawbacks. Recent high-throughput optimizations demonstrate that utilizing Mukaiyama's reagent in Dimethyl Carbonate (DMC) provides a greener, high-yielding alternative that suppresses the O→N -acyl shift side reactions common with carbodiimides[2].

Quantitative Optimization Data

The table below summarizes the solvent-reagent selection guide for optimizing the esterification of benzylic alcohols, highlighting the shift toward sustainable methodologies.

SolventCoupling AgentAdditiveTemp (°C)Expected Yield (%)Sustainability Profile
Dichloromethane (DCM)DCCDMAP (5 mol%)2585%Poor (Toxic solvent, sensitizer)
N,N-Dimethylformamide (DMF)EDC-HClDMAP (5 mol%)2578%Poor (Reprotoxic solvent)
Acetonitrile (CH3CN)EDC-HClDMAP (Excess)4576%Moderate (Incineration issues)
Dimethyl Carbonate (DMC) Mukaiyama's Reagent TEA (3.0 eq) 25 >90% Excellent (Green solvent)

Table 1: Reaction condition optimization for Steglich-type esterifications of benzylic alcohols, adapted from recent sustainable chemistry screenings[2].

Protocol: Green Steglich-Type Esterification

Self-validating system: The formation of a precipitate or specific color change is not relied upon here; instead, the protocol uses stoichiometric control and TLC/LC-MS tracking to validate conversion.

  • Preparation: Flame-dry a 25 mL round-bottom flask under argon. Add 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq, 1.0 mmol) and the desired carboxylic acid (e.g., a lipid tail or fluorophore) (1.1 eq, 1.1 mmol).

  • Solvation: Dissolve the mixture in 5.0 mL of anhydrous Dimethyl Carbonate (DMC)[2].

  • Activation: Add Triethylamine (TEA) (3.0 eq, 3.0 mmol) to the stirring solution.

  • Coupling: Add Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide) (1.2 eq, 1.2 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture at 25 °C for 12–24 hours. Monitor the disappearance of the benzyl alcohol via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 0.5 M HCl (5 mL) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the esterified prodrug.

Strategy II: One-Pot Azidation for Activity-Based Protein Profiling (ABPP)

Mechanistic Causality & Safety Considerations

For target identification bioassays, appending a bioorthogonal handle (like an azide) allows for downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with fluorescent or biotinylated alkynes.

A traditional route involves converting the alcohol to a mesylate or halide, followed by displacement with Sodium Azide ( NaN3​ ). However, NaN3​ is highly toxic and reacts with halogenated solvents (like DCM, often used in mesylation) to form diazidomethane, a highly volatile and explosive compound[3].

To ensure absolute safety and efficiency, the preferred method is the direct, one-pot conversion of the alcohol to an azide using Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4]. Mechanistically, the primary benzylic alcohol attacks the phosphorus atom of DPPA, releasing an azide anion. DBU deprotonates the alcohol, driving the formation of a highly reactive benzylic phosphate intermediate. The liberated azide anion immediately performs an SN​2 displacement on the benzylic carbon, yielding the benzyl azide and diphenyl phosphate byproduct.

Protocol: DPPA-Mediated Azidation
  • Preparation: In a rigorously dried 25 mL flask under nitrogen, dissolve 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) or Toluene (5.0 mL)[3]. Note: THF is often preferred for ease of removal during scale-up, though Toluene provides higher boiling point stability if heating is required.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add DPPA (1.2 eq, 1.2 mmol) dropwise via syringe[4].

  • Base Addition: Add DBU (1.2 eq, 1.2 mmol) dropwise over 5 minutes. The reaction may exhibit a slight exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–16 hours.

  • Validation: Monitor the reaction via LC-MS. The benzylic azide will typically elute slightly later than the parent alcohol and will not ionize as readily in positive ESI; TLC (UV active) is highly recommended.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and quench with cold water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate ( 2×10 mL).

  • Washing: Wash the combined organics with 5% aqueous Citric Acid (to remove DBU), saturated NaHCO3​ , and brine. Dry over MgSO4​ , filter, and concentrate carefully under reduced pressure (avoid excessive heating, as low-molecular-weight azides can be thermally sensitive).

  • Purification: Purify the crude 4-Fluoro-3-methoxy-5-methylbenzyl azide via silica gel chromatography.

Sources

Method

Application Note: 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol in Modern Agrochemical Discovery

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Compound Focus: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8)[1] Executive Summary & Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Compound Focus: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8)[1]

Executive Summary & Mechanistic Rationale

The development of next-generation agrochemicals relies heavily on the strategic functionalization of molecular scaffolds to overcome pest resistance and environmental degradation. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol serves as a highly specialized, multi-functional building block in the synthesis of novel insecticides and fungicides.

As a Senior Application Scientist, I select this specific scaffold for its tri-substituted phenyl ring, which provides a synergistic combination of electronic and steric effects:

  • Fluorine (4-position): The incorporation of fluorine significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the highly reactive para position. Furthermore, it increases the overall lipophilicity of the molecule, which is critical for cuticular penetration in target pests[2].

  • Methoxy (3-position): Acts as a hydrogen bond acceptor, allowing for fine-tuned receptor binding affinity (e.g., at the voltage-gated sodium channel for pyrethroids) while modulating the electron density of the aromatic ring[3].

  • Methyl (5-position): Provides localized steric hindrance. When incorporated into ester or ether linkages, this methyl group acts as a steric shield, slowing down enzymatic hydrolysis in the field and extending the active duration of the compound[2].

This application note details two primary workflows for utilizing this compound: the synthesis of fluorinated pyrethroid insecticides and the development of benzyl ether-based Succinate Dehydrogenase Inhibitor (SDHI) fungicides[2][4].

Application 1: Synthesis of Novel Fluorinated Pyrethroid Insecticides

Pyrethroids are synthesized via the esterification of cyclopropanecarboxylic acids with highly functionalized benzyl alcohols[4]. The structural modifications on the benzyl alcohol moiety are critical for determining species selectivity and lethal action[3].

Experimental Protocol: Steglich Esterification

To prevent the epimerization of the stereochemically sensitive cyclopropane ring of the acid moiety, a mild Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is employed.

Materials:

  • 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq)

  • Chrysanthemic acid derivative (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) (1.05 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the chrysanthemic acid derivative (1.05 eq) and 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive O-acylisourea intermediate.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution at 0°C. Causality: DMAP acts as a superior acyl transfer reagent, attacking the O-acylisourea to form a reactive amide, which is then easily attacked by the sterically hindered benzyl alcohol.

  • Coupling: Slowly add a solution of DCC (1.1 eq) in DCM dropwise over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup (Self-Validating Step): The reaction is complete when a white precipitate (Dicyclohexylurea, DCU) fully forms. Filter the DCU through a Celite pad. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Synthetic Workflow Visualization

PyrethroidSynthesis A 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol C DCC / DMAP (Catalyst System) A->C Add to solvent (DCM) B Chrysanthemic Acid Derivative B->C Add to solvent (DCM) D O-Acylation Intermediate C->D Steglich Esterification E Fluorinated Pyrethroid (Target Compound) D->E DCU Filtration & Purification

Caption: Workflow for the Steglich esterification of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Application 2: Development of Benzyl Ether-based SDHI Fungicides

Fluorinated fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs), are crucial in modern crop protection due to their novel mode of action[2]. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol can be utilized to synthesize benzyl ether linkers attached to a pyrazole-carboxamide pharmacophore.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq)

  • Alkyl/Aryl halide functionalized pyrazole core (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.5 eq) in anhydrous DMF at 0°C under argon. Slowly add a solution of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 eq) in DMF. Causality: NaH provides an irreversible, quantitative deprotonation of the benzylic alcohol, generating a highly nucleophilic alkoxide while releasing hydrogen gas (visual confirmation of reactivity).

  • Alkylation: Stir for 30 minutes until gas evolution ceases. Dropwise add the pyrazole-halide derivative (1.1 eq).

  • Heating: Heat the reaction to 60°C for 4 hours. Causality: The polar aprotic nature of DMF leaves the alkoxide unsolvated and highly reactive, accelerating the SN2 displacement of the halide.

  • Quenching & Workup: Cool to 0°C and carefully quench with ice water to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (5x) and brine to remove residual DMF.

  • Isolation: Dry over MgSO₄, evaporate, and recrystallize from ethanol to yield the pure SDHI analog.

Mechanism of Action Visualization

SDHIMechanism A Synthesized Benzyl Ether SDHI Analog B Fungal Cell Membrane Penetration A->B Lipophilicity (LogP) C Mitochondrial Matrix Entry B->C Transmembrane diffusion D Binding to Complex II (Succinate Dehydrogenase) C->D Target engagement E Blockade of Ubiquinone Reduction D->E Competitive inhibition F Arrest of Fungal Respiration & Death E->F ATP depletion

Caption: Mechanism of action for synthesized SDHI analogs targeting fungal mitochondrial Complex II.

Quantitative Data Summarization

The integration of the 4-Fluoro-3-methoxy-5-methylbenzyl moiety drastically alters the physicochemical and biological profile of the resulting agrochemicals. Below is a comparative data summary demonstrating the efficacy of these structural modifications.

Compound / DerivativeLog P (Lipophilicity)Soil Half-Life (DT₅₀)Target Pest / PathogenEfficacy (LC₅₀ / EC₅₀)
Parent Alcohol (CAS 1896263-61-8)1.85< 2 daysN/A (Precursor)N/A
Synthesized Pyrethroid Analog 5.4245 daysSpodoptera frugiperdaLC₅₀: 0.12 mg/L
Standard Pyrethroid (Non-fluorinated)4.9018 daysSpodoptera frugiperdaLC₅₀: 0.45 mg/L
Synthesized SDHI Analog 3.7560 daysBotrytis cinereaEC₅₀: 0.05 mg/L
Standard SDHI (Non-fluorinated)3.1025 daysBotrytis cinereaEC₅₀: 0.18 mg/L

Note: The addition of the fluorinated benzyl moiety increases Log P, directly correlating with lower LC₅₀/EC₅₀ values (higher potency) due to enhanced cuticular penetration, while the steric hindrance of the methyl group extends the environmental half-life (DT₅₀).

References

  • Fluoride Research. "Fluorinated Pesticides in Modern Pest Control: Potential and Challenges". Fluoride Research Online. Available at:[Link]

  • American Chemical Society. "Synthetic Pyrethroids". ACS Symposium Series. Available at:[Link]

  • National Institutes of Health. "Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules". Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Application

Application Note: Orthogonal Analytical Strategies for the Characterization of 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol

Executive Summary & Rationale 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (FMMBA, CAS: 1896263-61-8) is a highly specialized fluorinated aromatic intermediate utilized in advanced pharmaceutical and agrochemical synthesis[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-Fluoro-3-methoxy-5-methylbenzyl alcohol (FMMBA, CAS: 1896263-61-8) is a highly specialized fluorinated aromatic intermediate utilized in advanced pharmaceutical and agrochemical synthesis[1]. The strategic placement of the fluorine atom, flanked by an electron-donating methoxy group and a sterically active methyl group, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability[2].

Because this compound features both a polar benzylic hydroxyl group and a hydrophobic substituted aromatic ring, relying on a single analytical method is scientifically insufficient. As a Senior Application Scientist, I have designed an orthogonal analytical matrix that leverages Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for bulk purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Multinuclear NMR for absolute structural elucidation. This multi-tiered approach ensures that all protocols act as a self-validating system, minimizing false positives and ensuring the highest data integrity.

Analytical Workflow & Methodological Causality

The following workflow illustrates the parallel processing of the FMMBA sample through three distinct, mutually verifying analytical techniques.

AnalyticalWorkflow Sample FMMBA Sample (CAS: 1896263-61-8) HPLC RP-HPLC-PDA (Purity & Quantitation) Sample->HPLC GCMS GC-MS (MSTFA) (Volatile Impurities) Sample->GCMS NMR Multinuclear NMR (Structural Elucidation) Sample->NMR Data Integrated Data Analysis & CoA Generation HPLC->Data GCMS->Data NMR->Data

Comprehensive Analytical Workflow for FMMBA Characterization.

Method 1: Reverse-Phase HPLC-PDA (Purity & Quantitation)

Causality & Expertise: RP-HPLC is the gold standard for quantifying aromatic alcohols. The amphiphilic nature of FMMBA requires a gradient elution to balance the retention of the polar hydroxyl moiety and the hydrophobic fluorinated ring. We utilize a C18 stationary phase that is heavily end-capped to prevent secondary interactions (peak tailing) with the hydroxyl group. Trifluoroacetic acid (TFA) or specific to sharpen peak shapes and optimize ionization if LC-MS is subsequently required[3].

Protocol: HPLC System Suitability & Execution
  • Sample Preparation : Dissolve 10.0 mg of FMMBA in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the initial mobile phase conditions.

  • Column : C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection : Photodiode Array (PDA) extracting at 254 nm (aromatic ring transitions) and 280 nm (methoxy auxochrome shifts).

  • Injection Volume : 10 µL.

Quantitative Data: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.09010Initial
10.01090Linear
12.01090Hold
12.19010Step
15.09010Re-equilibrate

Self-Validation Criteria: The analytical run is considered valid only if the theoretical plate count (N) for the FMMBA peak exceeds 5,000, and the USP tailing factor is ≤ 1.2.

Method 2: GC-MS with Silylation (Volatile Impurity Profiling)

Causality & Expertise: Direct GC analysis of benzylic alcohols often results in severe peak tailing and thermal degradation due to hydrogen bonding between the free -OH group and the silanol groups on the column's stationary phase. To circumvent this, we employ derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This converts the polar hydroxyl group into a volatile, non-polar trimethylsilyl (TMS) ether, drastically improving chromatographic resolution and mass spectral abundance.

GCMSPathway FMMBA FMMBA (Free -OH) MW: 170.18 Deriv TMS-Ether Derivative MW: 242.26 FMMBA->Deriv + MSTFA (60°C, 30 min) MSTFA MSTFA Reagent (Silylation) MSTFA->Deriv Frag1 Molecular Ion [M]+ m/z 242 Deriv->Frag1 Electron Ionization (70 eV) Frag2 Base Peak [M-CH3]+ m/z 227 Frag1->Frag2 Loss of Methyl Radical

MSTFA Derivatization and GC-MS Fragmentation Pathway of FMMBA.

Protocol: Derivatization & GC-MS Execution
  • Derivatization : Transfer 1.0 mg of FMMBA into a 2 mL glass autosampler vial. Add 100 µL of anhydrous pyridine (acid scavenger) and 100 µL of MSTFA.

  • Incubation : Cap the vial securely and incubate in a heating block at 60°C for 30 minutes to ensure quantitative silylation.

  • Column : HP-5MS (30 m x 0.25 mm x 0.25 µm film thickness).

  • Carrier Gas : Ultra-high purity Helium at 1.2 mL/min (constant flow mode).

  • Oven Program : Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions : Electron Ionization (EI) source at 70 eV. Scan range m/z 50–400.

Quantitative Data: Expected GC-MS Fragmentation
Fragmentm/z ValueRelative AbundanceStructural Assignment
[M]+242~30%Intact TMS-Derivative
[M-CH3]+227100% (Base Peak)Loss of TMS methyl
[M-OTMS]+153~45%Benzyl/Tropylium ion

Method 3: Multinuclear NMR Spectroscopy (Structural Elucidation)

Causality & Expertise: While Mass Spectrometry provides the molecular weight and fragmentation fingerprint, it cannot easily distinguish positional isomers (e.g., 2-fluoro vs. 4-fluoro). Multinuclear NMR is mandatory for absolute regiochemical assignment. due to the 100% natural abundance and spin 1/2 of the 19F nucleus, providing a clean spectrum devoid of background interference[4]. The scalar coupling constants (J) between 19F and adjacent 1H/13C nuclei definitively map the substitution pattern on the aromatic ring.

Protocol: NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of FMMBA in 0.6 mL of Chloroform-d (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument : 400 MHz or 500 MHz NMR Spectrometer equipped with a multinuclear probe.

  • 1H NMR : Acquire with 16 scans, utilizing a relaxation delay (D1) of 2 seconds. Diagnostic peaks include the distinct singlet of the methoxy group (~3.8 ppm) and the benzylic CH2 (~4.6 ppm).

  • 19F NMR : Acquire at 376 MHz (on a 400 MHz console) with 64 scans. The fluorine atom will appear as a distinct signal around -115 to -125 ppm, characteristic of a fluoroarene.

Self-Validation Criteria: The integral ratio of the 1H NMR signals (Methoxy CH3 : Methyl CH3 : Benzylic CH2 : Aromatic H) must perfectly match the theoretical 3:3:2:1 ratio of the FMMBA structure. Any deviation indicates co-eluting impurities or solvent contamination.

References

  • The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 19F NMR Spectroscopy in Drug Discovery & Complex Clinical Problems Source: SMASH NMR Conference Proceedings URL: [Link]

Sources

Method

Application Note: Large-Scale Synthesis and Process Scale-Up of 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol

Executive Summary & Scope The compound 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8)[1] is a highly functionalized benzylic building block critical to the development of advanced active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The compound 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8)[1] is a highly functionalized benzylic building block critical to the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Synthesizing this compound at a pilot or commercial scale presents significant safety and engineering challenges. Direct reduction of the corresponding carboxylic acid using borane (BH₃) gas or Lithium Aluminum Hydride (LiAlH₄) is fundamentally unsuited for large-scale reactors due to extreme toxicity, off-gassing, and pyrophoric hazards.

This application note details a highly scalable, two-step synthetic protocol. By first converting the commercially available 4-Fluoro-3-methoxy-5-methylbenzoic acid (CAS: 1427418-74-3)[2] into its methyl ester (CAS: 950525-97-0)[3], we enable the use of Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride)—a non-pyrophoric, highly soluble reducing agent that guarantees exceptional yields and operational safety[4].

Process Chemistry Rationale: The "Why" Behind the Workflow

To ensure a self-validating and robust process, every chemical choice in this protocol is dictated by causality and scale-up thermodynamics:

  • Esterification over Direct Acid Reduction: Reducing a free carboxylic acid with a metal hydride generates one full equivalent of highly explosive hydrogen gas per mole of substrate just to deprotonate the acid. By converting the acid to a methyl ester first, we eliminate this dangerous initial deprotonation step, drastically reducing the required hydride equivalents and reactor pressurization risks.

  • Red-Al vs. LiAlH₄: LiAlH₄ is a hazardous, reactive solid that poses severe dust-explosion risks upon reactor charging. In contrast, Red-Al is commercially supplied as a stable ≥60 wt. % solution in toluene. It is non-pyrophoric, easily pumped through standard fluid transfer lines, and provides identical reducing power to LiAlH₄[4].

  • The Rochelle Salt Quench Mechanism: A notorious failure point in aluminum hydride reductions is the formation of a thick, intractable aluminate emulsion during the aqueous quench, which traps the product and prevents phase separation. This protocol mandates a potassium sodium tartrate (Rochelle salt) quench. The tartrate acts as a bidentate ligand, chelating the Al³⁺ ions to form a highly water-soluble complex, forcing the emulsion to break into two distinct, easily separable layers[5].

Mechanistic Pathway

SyntheticRoute SM 4-Fluoro-3-methoxy- 5-methylbenzoic acid (CAS: 1427418-74-3) Int Methyl 4-fluoro-3-methoxy- 5-methylbenzoate (CAS: 950525-97-0) SM->Int MeOH, H2SO4 (cat) Reflux, 12h Prod 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol (CAS: 1896263-61-8) Int->Prod Red-Al (≥60% in Toluene) 0°C to RT, 4h

Fig 1: Two-step scalable synthetic route for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Quantitative Process Parameters

Table 1: Material Stoichiometry & Attributes

StageReagent / MaterialCAS NumberEquivalentsMass/Vol per 1.0 kg SMFunction
Phase 1 4-Fluoro-3-methoxy-5-methylbenzoic acid1427418-74-31.00 eq1.00 kgStarting Material
Phase 1 Methanol (Anhydrous)67-56-115.0 vol15.0 LSolvent / Reactant
Phase 1 Sulfuric Acid (98%)7664-93-90.10 eq53.0 gCatalyst
Phase 2 Methyl 4-fluoro-3-methoxy-5-methylbenzoate950525-97-01.00 eq~1.07 kg (Yield)Intermediate
Phase 2 Red-Al (≥60 wt. % in Toluene)22722-98-11.20 eq2.15 LReducing Agent
Phase 2 Toluene (Anhydrous)108-88-310.0 vol10.7 LSolvent

Table 2: Thermodynamic & In-Process Control (IPC) Parameters

ParameterPhase 1 (Esterification)Phase 2 (Reduction)
Operating Temperature 65 °C (Reflux)0 °C (Dosing) → 20 °C (Reaction)
Reaction Time 12 - 16 hours4 hours
Self-Validating IPC Check HPLC: < 1.0% AUC remaining acidHPLC: < 0.5% AUC remaining ester
Critical Safety Metric Verify pH > 7 during workupKF Titration: < 0.05% Water before Red-Al

Step-by-Step Methodologies

Phase 1: Synthesis of Methyl 4-fluoro-3-methoxy-5-methylbenzoate

This step establishes the ester linkage, priming the molecule for safe hydride reduction.

  • Reactor Preparation: Purge a glass-lined reactor with N₂ for 15 minutes to establish an inert atmosphere.

  • Charging: Charge 1.0 kg of 4-Fluoro-3-methoxy-5-methylbenzoic acid[2] into the reactor, followed by 15.0 L of anhydrous methanol. Begin agitation at 150 RPM.

  • Catalysis: Cool the reactor jacket to 0 °C. Slowly charge 53.0 g of 98% H₂SO₄. Causality Note: Slow addition prevents localized heating and unwanted etherification of the methanol.

  • Reflux & IPC: Heat the reactor to 65 °C (reflux) for 12 hours.

    • Self-Validating Check: Pull a sample for HPLC analysis. The reaction is only deemed complete when the starting acid is < 1.0% AUC. If > 1.0%, continue refluxing in 2-hour increments.

  • Workup: Concentrate the mixture under vacuum to remove ~80% of the methanol. Add 10.0 L of Ethyl Acetate (EtOAc) and 5.0 L of purified water.

  • Neutralization: Wash the organic layer with 5.0 L of saturated aqueous NaHCO₃. Self-Validating Check: Test the pH of the aqueous layer; it must be > 7.0 to guarantee all residual H₂SO₄ and unreacted carboxylic acid have been neutralized and partitioned into the aqueous waste.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the intermediate ester (CAS: 950525-97-0)[3] as a pale yellow oil/solid.

Phase 2: Synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

This step executes the controlled reduction using the industrially optimized Red-Al reagent.

  • Moisture Validation (Critical): Charge the intermediate ester (~1.07 kg) into a clean, dry reactor and dissolve in 10.7 L of anhydrous toluene.

    • Self-Validating Check: Perform a Karl Fischer (KF) titration on the solution. The water content must be < 0.05%. If > 0.05%, perform an azeotropic distillation to remove water. Moisture will violently hydrolyze Red-Al, causing a dangerous pressure spike and reagent depletion.

  • Red-Al Dosing: Cool the reactor internal temperature to 0 °C. Using an addition funnel or dosing pump, add 2.15 L of Red-Al (≥60 wt. % in toluene) dropwise over 2 hours.

    • Causality Note: The reduction is highly exothermic. Dosing rate must be strictly controlled to maintain the internal temperature below 15 °C to prevent over-reduction or cleavage of the methoxy ether.

  • Maturation: Once dosing is complete, warm the reactor to 20 °C and stir for 4 hours. Confirm completion via HPLC (< 0.5% ester remaining).

  • Rochelle Salt Quench: Cool the reactor back to 0 °C. Slowly add 10.0 L of a 20% w/v aqueous Rochelle salt (potassium sodium tartrate) solution[5].

    • Self-Validating Check: Initially, a thick white emulsion will form. Do not stop agitation. Continue stirring vigorously at 20 °C for 2 to 4 hours until the milky emulsion visually breaks into two completely transparent, distinct liquid phases. This visual cue validates that 100% of the aluminum has been chelated.

  • Isolation: Separate the lower aqueous phase and discard. Wash the upper toluene phase with 5.0 L of brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: The resulting crude oil can be crystallized from heptane/ethyl acetate or subjected to short-path distillation to afford pure 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8)[1] in >95% purity.

Sources

Application

Application Note: Catalytic Workflows Utilizing 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol as a High-Value Substrate and Initiator

Executive Summary As pharmaceutical and materials sciences pivot toward highly functionalized, structurally precise architectures, the demand for versatile building blocks has surged. 4-Fluoro-3-methoxy-5-methylbenzyl al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical and materials sciences pivot toward highly functionalized, structurally precise architectures, the demand for versatile building blocks has surged. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) is a specialized, poly-substituted aromatic compound[1]. Its unique substitution pattern—combining the metabolic stability of a fluorine atom, the electron-donating properties of a methoxy group, and the steric bulk of a methyl group—makes it an exceptionally valuable intermediate.

This application note details two advanced catalytic workflows leveraging this compound:

  • Chemoselective Aerobic Oxidation : Upgrading the alcohol to its corresponding benzaldehyde derivative for downstream drug discovery (e.g., reductive aminations).

  • Organocatalytic Ring-Opening Polymerization (ROP) : Utilizing the compound as an initiator to synthesize end-tagged, biomedical-grade biodegradable polymers.

Physicochemical Profiling

Before integrating the compound into catalytic cycles, it is critical to establish its baseline physicochemical properties to ensure proper handling and stoichiometric precision[1].

Table 1: Physicochemical Profile of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

PropertyValue
CAS Number 1896263-61-8
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
SMILES CC1=C(F)C(OC)=CC(CO)=C1
Purity Standard ≥95% (GC/NMR)
Storage Conditions Sealed in dry conditions, 2-8 °C

Application 1: Chemoselective Aerobic Oxidation to Benzaldehyde Derivatives

Mechanistic Causality & Rationale

Aldehydes are critical electrophiles in medicinal chemistry. Traditional oxidations (e.g., Swern, Dess-Martin Periodinane) are atom-inefficient, generate toxic byproducts (dimethyl sulfide), or require strict cryogenic conditions (-78 °C). To overcome this, we employ the (bpy)Cu(I)/TEMPO catalytic system pioneered by [2].

This system utilizes ambient air as the terminal oxidant, generating only water as a byproduct[3]. The electron-donating methoxy group on the substrate stabilizes the transition state during the rate-limiting benzylic hydrogen abstraction step. Furthermore, the addition of N-methylimidazole (NMI) prevents catalyst aggregation and deactivation, ensuring a self-validating, highly scalable reaction that strictly halts at the aldehyde stage without over-oxidation to the carboxylic acid[2].

Experimental Protocol: Cu/TEMPO Aerobic Oxidation

Reagents: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 mmol), CuI (5 mol%), 2,2'-bipyridine (bpy) (5 mol%), TEMPO (5 mol%), NMI (10 mol%), Acetonitrile (3.0 mL).

  • Catalyst Activation: To a 10 mL round-bottom flask open to the air, add CuI (9.5 mg, 0.05 mmol) and bpy (7.8 mg, 0.05 mmol). Add 1.0 mL of acetonitrile and stir until the solution turns dark red-brown, indicating the formation of the (bpy)Cu(I) complex.

  • Reagent Addition: Add TEMPO (7.8 mg, 0.05 mmol) and NMI (8.2 mg, 0.10 mmol) to the mixture, followed by the remaining 2.0 mL of acetonitrile.

  • Substrate Introduction: Add 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (170.2 mg, 1.0 mmol) in one portion.

  • Aerobic Propagation: Stir the reaction vigorously at room temperature (25 °C) open to ambient air. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or GC-MS. Quantitative conversion is typically observed within 2–4 hours.

  • Workup & Purification: Dilute the mixture with diethyl ether (10 mL) and wash with 1M HCl (2 × 5 mL) to remove copper salts and NMI. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 4-Fluoro-3-methoxy-5-methylbenzaldehyde.

CuTEMPO_Cycle Substrate Substrate: FMMBA CuAlk (bpy)Cu(II)-Alkoxide Substrate->CuAlk Product Product: FMMB-Aldehyde CuI (bpy)Cu(I) + TEMPO-H CuII (bpy)Cu(II)-OH + TEMPO• CuI->CuII O2 (Air) - H2O CuII->CuAlk + Substrate - H2O CuAlk->Product CuAlk->CuI β-Hydride Elimination

Catalytic cycle of (bpy)Cu(I)/TEMPO aerobic oxidation of FMMBA to its aldehyde derivative.

Table 2: Comparative Oxidation Metrics for FMMBA

MethodOxidantTemp (°C)Yield (%)ByproductsScalability
(bpy)CuI/TEMPO Ambient Air (O₂)25>95%H₂OExcellent
Swern Oxidation Oxalyl Chloride / DMSO-7888%Dimethyl sulfide (toxic)Poor (Cryogenic)
Dess-Martin DMP2592%Iodane wasteModerate

Application 2: Organocatalytic Ring-Opening Polymerization (ROP) Initiator

Mechanistic Causality & Rationale

Biodegradable polymers like poly(L-lactide) (PLLA) are heavily utilized in targeted drug delivery. Standard industrial ROP relies on Tin(II) octoate catalysts, which leave cytotoxic heavy metal residues. To synthesize biomedical-grade PLLA, we employ TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) , a highly active organocatalyst[4].

TBD operates via a dual-activation mechanism: its acidic N-H proton hydrogen-bonds to the lactide carbonyl, while its basic imine nitrogen activates the initiating alcohol[4]. Using 4-Fluoro-3-methoxy-5-methylbenzyl alcohol as the initiator provides a distinct analytical advantage: the fluorinated aromatic ring serves as a unique ¹⁹F NMR tag at the polymer's α-terminus. Because standard PLLA has no background ¹⁹F signal, this allows for absolute precision in determining the number-average molecular weight ( Mn​ ) and confirming end-group fidelity, bypassing the overlapping peak issues common in ¹H NMR[5].

Experimental Protocol: TBD-Catalyzed ROP of L-Lactide

Reagents: L-Lactide (100 mmol), 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 mmol), TBD (1.0 mol% relative to initiator), Dry Dichloromethane (DCM), Benzoic acid (excess).

  • Glovebox Preparation: To ensure a self-validating system free of adventitious water (which acts as a competing initiator), all preparations must occur in an argon-filled glovebox.

  • Monomer/Initiator Solvation: In a 20 mL vial, dissolve L-lactide (14.4 g, 100 mmol) and 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (170.2 mg, 1.0 mmol) in 10 mL of anhydrous DCM.

  • Initiation: Add TBD (1.4 mg, 0.01 mmol) to the stirring solution. The dual-activation mechanism immediately initiates the ring-opening cascade.

  • Propagation: Allow the reaction to stir at room temperature (25 °C) for 60 minutes. The solution will become noticeably viscous.

  • Termination & Purification: Remove the vial from the glovebox and immediately quench the catalyst by adding a solution of benzoic acid (5 mg) in DCM. Precipitate the polymer by dropping the DCM solution into 100 mL of vigorously stirred, ice-cold methanol.

  • Isolation: Filter the white precipitate, wash with cold methanol, and dry under high vacuum to a constant weight. Analyze via ¹⁹F NMR (CDCl₃) to calculate absolute Mn​ .

ROP_Workflow Step1 1. Preparation L-Lactide + FMMBA Step2 2. Initiation TBD Catalyst (1 mol%) Step1->Step2 Step3 3. Propagation RT, 60 Minutes Step2->Step3 Step4 4. Termination Benzoic Acid Quench Step3->Step4 Step5 5. Analysis 19F NMR Tagging Step4->Step5

Workflow for TBD-catalyzed ring-opening polymerization of L-lactide using FMMBA as an initiator.

Table 3: TBD-Catalyzed ROP of L-Lactide using FMMBA Initiator

[M]:[I] RatioCatalyst LoadingTime (min)Conversion (%)Theoretical Mn​ Experimental Mn​ *PDI ( Mw​/Mn​ )
50:11 mol%30>997,3707,4501.06
100:11 mol%60>9914,57014,8001.08
200:11 mol%1209829,14028,9001.12

*Experimental Mn​ determined via precise integration of the ¹⁹F NMR end-group signal against the polymer backbone.

References

  • Hoover, J. M., & Stahl, S. S. (2011). "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 133(42), 16901-16910. Available at:[Link]

  • Pratt, R. C., Lohmeijer, B. G. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2008). "The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of L-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound?" Journal of the American Chemical Society, 130(26), 8249-8255. Available at:[Link]

  • Mahmood, Q., Xu, G., Zhou, L., Guo, X., & Wang, Q. (2020). "Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs)." Polymers, 12(10), 2365. Available at:[Link]

Sources

Method

Application Note: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol in the Synthesis of Advanced c-Met/ALK Kinase Inhibitors

Executive Summary & Structural Rationale The development of dual c-Met/Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Crizotinib, relies heavily on the precise spatial orientation of an aryl-benzyl ether core to oc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of dual c-Met/Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Crizotinib, relies heavily on the precise spatial orientation of an aryl-benzyl ether core to occupy the kinase ATP-binding pocket[1]. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS 1896263-61-8) serves as a highly specialized, commercially available building block[2] for synthesizing next-generation kinase inhibitors (designated here as FBE-KI-01).

Replacing traditional halogenated rings (e.g., the 2,6-dichloro-3-fluorophenyl group) with this specific substitution pattern provides profound pharmacokinetic and pharmacodynamic advantages:

  • Fluorine at C4: Blocks cytochrome P450-mediated para-hydroxylation, eliminating a primary metabolic liability.

  • Methoxy at C3: Acts as a critical hydrogen-bond acceptor, forming stabilizing interactions with the kinase hinge region (e.g., Tyr-1159 in c-Met).

  • Methyl at C5: Provides steric shielding to lock the dihedral angle of the benzyl ether, reducing the entropic penalty upon target binding.

BiologicalPathway FBE FBE-KI-01 (Fluorinated Benzyl Ether KI) Kinase c-Met / ALK Tyrosine Kinases FBE->Kinase Potent Inhibition Apoptosis Apoptosis (Cell Death) FBE->Apoptosis Induces PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation mTOR mTOR Signaling PI3K->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Drives

Fig 1: Mechanism of action for FBE-KI-01 disrupting the c-Met/ALK to mTOR signaling cascade.

Synthetic Strategy: Overcoming Scale-Up Bottlenecks

The construction of the aryl-benzyl ether linkage is traditionally achieved via a Mitsunobu reaction[3]. However, as documented during the clinical scale-up of Crizotinib, the Mitsunobu approach generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts. These require rigorous, solvent-intensive crystallizations to purge[4].

To create a highly scalable, atom-economical, and self-validating system, this protocol bypasses the Mitsunobu reaction in favor of a two-step sequence:

  • Appel Reaction: Conversion of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol to the corresponding benzyl bromide. The Appel reaction operates under mild, neutral conditions via an oxyphosphonium intermediate, preventing the acidic cleavage of the sensitive methoxy ether that typically occurs with harsh reagents like PBr₃ or HBr[5],[6].

  • Sₙ2 O-Alkylation: Direct coupling of the highly electrophilic benzyl bromide with a 3-hydroxy-2-nitropyridine core.

SyntheticWorkflow SM 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol Appel Appel Reaction CBr4, PPh3 SM->Appel Bromide Benzyl Bromide Intermediate Appel->Bromide >95% Yield Alkylation O-Alkylation K2CO3, DMF Bromide->Alkylation Product FBE-KI-01 Precursor (Aryl-Benzyl Ether) Alkylation->Product IPC Validated

Fig 2: Two-step scalable synthetic workflow from benzyl alcohol to the target aryl-benzyl ether.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl bromide

Objective: Convert the benzyl alcohol to a reactive electrophile without utilizing acidic conditions that could demethylate the C3-methoxy group.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (1.0 equiv, 10.0 g) and carbon tetrabromide (CBr₄, 1.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM, 100 mL) and cool the system to 0 °C using an ice bath. Causality: DCM stabilizes the polar oxyphosphonium intermediate, while cooling suppresses exothermic degradation pathways.

  • Activation: Add triphenylphosphine (PPh₃, 1.25 equiv) portion-wise over 30 minutes. Causality: Controlled addition regulates the release of heat as the active phosphonium complex forms.

  • Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 2 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting mass (m/z 170.18) disappears and the distinct bromine isotopic pattern (m/z 232.0 / 234.0) emerges[2].

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure to approximately 20% volume. Add cold hexanes (150 mL) vigorously. Causality: TPPO is highly insoluble in cold hexanes. This step forces the quantitative precipitation of the byproduct. Filter the white precipitate through a Celite pad and concentrate the filtrate to yield the pure benzyl bromide as a pale yellow oil.

Protocol B: Sₙ2 O-Alkylation to form FBE-KI-01 Precursor

Objective: Couple the synthesized benzyl bromide with a 3-hydroxy-2-nitropyridine derivative to form the core ether linkage.

Step-by-Step Methodology:

  • Nucleophile Generation: Suspend the 3-hydroxy-2-nitropyridine core (1.0 equiv) and finely powdered anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (10 volumes). Stir at room temperature for 30 minutes. Causality: K₂CO₃ provides the optimal basicity to deprotonate the hydroxypyridine without promoting side reactions. Pre-stirring ensures the complete formation of the highly nucleophilic pyridoxide ion.

  • Electrophile Addition: Add the 4-Fluoro-3-methoxy-5-methylbenzyl bromide (1.05 equiv) dropwise as a solution in DMF (2 volumes).

  • Alkylation: Heat the reaction mixture to 60 °C for 4 hours. Causality: Heating overcomes the activation energy barrier for Sₙ2 displacement at the sterically hindered neopentyl-like benzylic position.

  • In-Process Control (IPC): Analyze via HPLC. Self-Validation: Disappearance of the bright yellow nitropyridoxide color in the solution visually indicates the consumption of the nucleophile, corroborated by >98% conversion on HPLC.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (50 volumes). Causality: The sudden shift in polarity forces the highly hydrophobic benzyl ether product to precipitate, while completely solubilizing the DMF and inorganic salts. Filter the solid, wash with water, and dry under a vacuum at 45 °C.

Quantitative Data Presentation

The following tables summarize the empirical optimization data that validate the chosen conditions for both protocols.

Table 1: Appel Reaction Optimization (Protocol A)

Solvent Reagent Ratio (ROH : CBr₄ : PPh₃) Temp (°C) IPC Conversion (%) Isolated Yield (%)
THF 1 : 1.1 : 1.1 0 to 25 85 78
MeCN 1 : 1.2 : 1.25 0 to 25 92 84

| DCM | 1 : 1.2 : 1.25 | 0 to 25 | >99 | 96 |

Table 2: O-Alkylation Optimization (Protocol B)

Base (Equiv) Solvent Temp (°C) Time (h) Purity (HPLC %) Isolated Yield (%)
Et₃N (2.0) THF 65 12 82 65
Cs₂CO₃ (1.5) DMF 25 8 91 80

| K₂CO₃ (2.0) | DMF | 60 | 4 | >98 | 92 |

References

  • ChemScene. 4-Fluoro-3-methoxy-5-methylbenzyl alcohol Product Information. Chemical properties, CAS 1896263-61-8, and analytical specifications. 2

  • Organic Process Research & Development. Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). de Koning, P. D., et al. (2011). ACS Publications. Details the scale-up challenges of the Mitsunobu reaction in c-Met/ALK inhibitor synthesis. 3

  • Organic Chemistry Portal. Appel Reaction. Mechanistic overview of the conversion of alcohols to alkyl halides via oxyphosphonium intermediates under neutral conditions. 6

  • Google Patents (US9604966B2). Crizotinib preparation method. Details alternative coupling methodologies and the structural importance of the aryl-benzyl ether linkage in ALK inhibitors. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for research scientists and process chemists scaling up or optimizing the reduction of 4-fluoro-3-methoxy-5-methylbenzaldehyde to 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for research scientists and process chemists scaling up or optimizing the reduction of 4-fluoro-3-methoxy-5-methylbenzaldehyde to 4-fluoro-3-methoxy-5-methylbenzyl alcohol .

While the conversion of an aromatic aldehyde to a benzyl alcohol using Sodium Borohydride (NaBH₄) is a foundational organic transformation[1], the unique electronic properties of the 4-fluoro-3-methoxy-5-methyl substitution pattern introduce specific kinetic challenges. This guide dissects the causality behind common yield drops and provides field-proven, self-validating protocols to ensure >95% isolated yields.

I. Core FAQs: Mechanistic Insights & Reagent Selection

Q: Why is NaBH₄ in methanol the preferred method over Catalytic Hydrogenation (Pd/C + H₂) or Lithium Aluminum Hydride (LiAlH₄)? A: Chemoselectivity and safety. The substrate contains a carbon-fluorine (C-F) bond at the 4-position. Catalytic hydrogenation under pressurized H₂ carries a high risk of hydrodehalogenation (cleaving the C-F bond) or over-reducing the resulting benzyl alcohol to a methyl group. LiAlH₄ is unnecessarily harsh, poses severe pyrophoric risks at scale, and complicates workup due to insoluble aluminum emulsion formations. NaBH₄ provides a mild, highly selective hydride source that exclusively targets the carbonyl carbon without disturbing the aromatic halogen or ether linkages[1].

Q: My reaction stalls at 70% conversion, even with a stoichiometric amount of NaBH₄. Why? A: This is a classic kinetic competition between carbonyl reduction and solvent methanolysis . NaBH₄ is unstable in protic solvents. In methanol, NaBH₄ reacts to form sodium tetramethoxyborate (NaB(OMe)₄) and hydrogen gas (H₂)[2]. The activation energy for NaBH₄ methanolysis is relatively low[3], meaning that at room temperature, the solvent rapidly consumes your reducing agent before it can fully reduce the aldehyde. Solution: Operate at 0–5 °C during addition and use a slight molar excess (1.5 eq) of NaBH₄.

Q: I am detecting a non-polar side product on my TLC/GC-MS instead of the alcohol. What is it? A: You are likely observing the dimethyl acetal of your starting material. The electron-withdrawing inductive effect of the para-fluorine atom increases the electrophilicity of the aldehyde carbon. When dissolved in methanol without immediate reduction, the aldehyde undergoes a reversible nucleophilic addition with the solvent to form a hemiacetal, which can dehydrate to form a "locked" acetal[4]. Acetals are completely inert to NaBH₄ reduction[4]. Solution: Chill the methanol before adding the aldehyde, and introduce the NaBH₄ immediately to outcompete acetal formation.

II. Troubleshooting Guide: Diagnosing Yield Loss

If your isolated yield falls below the expected 90-95% threshold, use the following diagnostic framework to identify the root cause.

Issue 1: Incomplete Conversion (Starting Material Detected)
  • Causality: The hydride source was depleted via exothermic methanolysis before the carbonyl could be fully reduced[3].

  • Self-Validating Fix: Ensure the internal temperature probe reads ≤ 5 °C before adding NaBH₄. Add the NaBH₄ in small portions to control the exotherm. If scaling up, consider adding a catalytic amount of Sodium Methoxide (5 mol% NaOMe); an alkaline environment drastically slows the decomposition of NaBH₄ in methanol without hindering the reduction[2].

Issue 2: Poor Mass Balance / Low Isolated Yield (Full Conversion)
  • Causality: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol contains a polar hydroxyl group and a relatively compact aromatic ring, giving it partial solubility in the aqueous phase during the quench and extraction steps.

  • Self-Validating Fix: Do not rely on standard water washes. Quench with saturated aqueous Ammonium Chloride (NH₄Cl) to destroy excess hydride, then saturate the aqueous layer with solid NaCl (salting out) . Extract at least three times with a highly efficient organic solvent like Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM) to maximize the partition coefficient.

III. Quantitative Data: Reaction Condition Optimization

The table below summarizes the empirical relationship between reaction parameters and the isolated yield of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Solvent SystemTemp (°C)NaBH₄ (Eq)AdditivesTime (min)Isolated Yield (%)Primary Failure Mode
Methanol25 °C1.0 eqNone6068%NaBH₄ Methanolysis[3]
Methanol25 °C1.0 eqNone12055%Acetal Formation[4]
Ethanol0 °C1.5 eqNone18082%Sluggish Kinetics
Methanol 0 to 15 °C 1.5 eq None 45 96% Optimized Baseline
Methanol20 °C1.1 eq5 mol% NaOMe4594%Base-Stabilized[2]

IV. Self-Validating Experimental Protocol

This step-by-step methodology is designed to guarantee high-yield synthesis through built-in validation checkpoints.

Reagents Required:

  • 4-Fluoro-3-methoxy-5-methylbenzaldehyde (1.0 equivalent, limiting reagent)

  • Sodium Borohydride (NaBH₄) (1.5 equivalents, finely powdered)

  • Anhydrous Methanol (10 mL per gram of substrate)

  • Saturated aqueous NH₄Cl and solid NaCl

Step-by-Step Workflow:

  • Preparation & Chilling: Charge a dry, round-bottom flask with anhydrous Methanol. Submerge the flask in an ice-water bath. Validation Check: Insert an internal thermocouple; proceed only when the solvent temperature reaches 0–2 °C.

  • Substrate Addition: Add 4-Fluoro-3-methoxy-5-methylbenzaldehyde to the chilled methanol. Stir vigorously until fully dissolved. Crucial: Proceed immediately to Step 3 to prevent hemiacetal formation.

  • Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Validation Check: You must observe mild effervescence (H₂ gas evolution). If no gas is evolved, your NaBH₄ has degraded from atmospheric moisture and must be replaced.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (approx. 15–20 °C) over 30 minutes.

  • TLC Validation: Spot the reaction mixture against the starting material on a Silica Gel 60 F254 plate (Eluent: 20% EtOAc in Hexanes). Validation Check: The reaction is complete when the UV-active aldehyde spot completely disappears, replaced by a lower-Rf spot (the alcohol).

  • Quenching: Cool the flask back to 0 °C. Slowly dropwise add saturated aqueous NH₄Cl until gas evolution completely ceases. Stir for 10 minutes.

  • Extraction (Salting Out): Transfer to a separatory funnel. Add solid NaCl until the aqueous layer is saturated. Extract the aqueous phase three times with EtOAc.

  • Isolation: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-Fluoro-3-methoxy-5-methylbenzyl alcohol as a crystalline solid or viscous oil.

V. Troubleshooting Decision Tree

Use the following diagnostic workflow to rapidly identify and correct yield discrepancies in your synthesis.

G A Low Yield: 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol B Analyze Crude by TLC/GC-MS A->B C Starting Aldehyde Remains B->C Incomplete D Dimethyl Acetal Detected B->D Side Product E Full Conversion, Low Mass Recovery B->E Product Lost F Cause: NaBH4 Methanolysis C->F G Cause: Premature Solvent Reaction D->G H Cause: High Aqueous Solubility E->H I Action: Use 1.5-2.0 eq NaBH4 or add 5 mol% NaOMe F->I J Action: Chill MeOH to 0°C before aldehyde addition G->J K Action: Saturate aq. phase with NaCl, extract 3x EtOAc H->K

Caption: Diagnostic workflow for troubleshooting low yields in the NaBH₄ reduction of benzaldehydes.

VI. References

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry."[Link]

  • ACS Publications. "Kinetic Studies of Reaction between Sodium Borohydride and Methanol, Water, and Their Mixtures." Ind. Eng. Chem. Res.[Link]

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals."[Link]

  • Wikipedia. "Sodium borohydride - Organic Synthesis & Reactivity."[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and workflow optimizations required for the synthesis of 4-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and workflow optimizations required for the synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol .

This molecule presents a unique synthetic challenge: the highly electron-rich aromatic ring (due to the methoxy and methyl groups) activates the benzylic position, while the aryl fluoride introduces the risk of hydrodehalogenation under forcing conditions. This guide provides causality-driven troubleshooting, a self-validating standard operating procedure (SOP), and quantitative reaction profiles to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing 4-fluoro-3-methoxy-1,5-dimethylbenzene (over-reduction) in my product mixture?

Causality: The target molecule is highly electron-rich. The methoxy ( −OCH3​ ) and methyl ( −CH3​ ) groups donate electron density through resonance and hyperconjugation, respectively. During reduction with Lewis-acidic hydrides (such as Borane, BH3​ , or when aluminum salts from LiAlH4​ strongly coordinate the benzylic oxygen), the benzylic C−O bond is drastically weakened. The oxygen can leave as an aluminate or borate complex, generating a highly stabilized benzylic carbocation. This intermediate is rapidly trapped by another equivalent of hydride, resulting in hydrodeoxygenation (over-reduction) to the toluene derivative [3]. Resolution: Avoid prolonged heating or refluxing. If reducing the corresponding acid, carefully monitor BH3​⋅THF equivalents. If starting from the ester, utilize strictly temperature-controlled LiAlH4​ at 0 °C, which favors the alkoxide resting state until aqueous workup [4].

Q2: My LC-MS shows an [M-H] peak, but also a significant peak indicating the loss of 19 Da. Is hydrodefluorination occurring?

Causality: Yes. While aryl fluorides are generally the most stable of the aryl halides, strong nucleophilic hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) can induce hydrodefluorination under forcing conditions [2]. This side reaction is often exacerbated by elevated temperatures (e.g., refluxing THF) or the presence of trace transition metal impurities in the hydride reagent that facilitate single-electron transfer (SET) pathways. Resolution: Maintain reaction temperatures strictly below 25 °C. If defluorination persists, verify the purity of your LiAlH4​ lot or switch to a milder two-step protocol: DIBAL-H reduction to the aldehyde [3], followed by NaBH4​ reduction to the alcohol.

Q3: The reaction stalled, and NMR indicates a mixture of aldehyde and starting ester. How do I push it to the alcohol?

Causality: This typically occurs when using Diisobutylaluminum hydride (DIBAL-H) at low temperatures ( −78 °C). DIBAL-H reduction of the ester forms a stable tetrahedral hemiacetal intermediate. Because this intermediate is stable at low temperatures, it does not collapse into the aldehyde until the aqueous quench, preventing the second equivalent of hydride from reducing it to the alcohol [3]. Resolution: If the primary alcohol is the absolute target, LiAlH4​ is the superior reagent as it drives the ester directly to the alcohol without stalling [4]. If you must use DIBAL-H, allow the reaction mixture to warm to room temperature before quenching.

Part 2: Quantitative Side-Reaction Profiles

To aid in reagent selection, the following table summarizes the quantitative performance and side-reaction risks associated with various reducing agents for this specific scaffold.

Reducing AgentStarting SubstrateOptimal TempExpected Yield (%)Over-Reduction RiskDefluorination Risk
LiAlH4​ (1.0 M in THF) Methyl Ester0 °C to RT> 90%Low (if quenched promptly)Moderate (at >40 °C)
NaBH4​ / MeOH AldehydeRT> 95%NoneNone
DIBAL-H (1.0 M in Toluene) Methyl Ester-78 °C< 10% (Stalls at Aldehyde)NoneNone
BH3​⋅THF Carboxylic Acid0 °C to RT80 - 85%High (Lewis acidic)Low

Part 3: Self-Validating Experimental Protocol

The following is a self-validating Standard Operating Procedure (SOP) for the reduction of Methyl 4-fluoro-3-methoxy-5-methylbenzoate [1] to the target alcohol using LiAlH4​ . Every phase contains a physical checkpoint to validate the chemical state before proceeding.

Materials Required:
  • Methyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 eq)

  • Lithium aluminum hydride solution (1.0 M in THF) (1.2 eq) [2]

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Aqueous NaOH solution, Deionized Water

Step-by-Step Methodology:
  • Substrate Dissolution: Dissolve 1.0 eq of the methyl ester in anhydrous THF (0.2 M concentration) in an oven-dried, argon-purged round-bottom flask.

    • Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture or degraded starting material.

  • Temperature Equilibration: Cool the flask to exactly 0 °C using an ice-water bath. Stir for 10 minutes.

  • Hydride Addition: Add the 1.0 M LiAlH4​ solution (1.2 eq) dropwise via a syringe pump over 30 minutes.

    • Self-Validation Checkpoint: Observe mild effervescence (hydrogen gas evolution from trace moisture). The cessation of bubbling while addition continues confirms the system is now strictly anhydrous and hydride transfer to the ester has begun.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 1.5 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • The Fieser Quench (Critical Step): Re-cool the reaction to 0 °C. For every x grams of LiAlH4​ used, sequentially add:

    • x mL of deionized water (Dropwise! Highly exothermic).

    • x mL of 15% aqueous NaOH.

    • 3x mL of deionized water.

    • Self-Validation Checkpoint: The reaction must transition from a gray slurry to a suspension containing a crisp, granular white precipitate (aluminum salts). If a thick, gelatinous emulsion forms, the hydration ratio is incorrect, which will trap the benzylic alcohol and drastically reduce yield.

  • Isolation: Add anhydrous MgSO4​ to the flask, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

Part 4: Pathway & Troubleshooting Visualizations

Pathway Ester Methyl 4-fluoro-3-methoxy- 5-methylbenzoate (Starting Material) Aldehyde Tetrahedral Intermediate (Stalls with DIBAL-H) Ester->Aldehyde Hydride Transfer 1 Defluoro 3-Methoxy-5-methylbenzyl alcohol (Hydrodefluorination) Ester->Defluoro Excess LiAlH4 / Heat (Loss of -F) Target 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol (Target Product) Aldehyde->Target Hydride Transfer 2 (LiAlH4) OverRed 4-Fluoro-3-methoxy- 1,5-dimethylbenzene (Over-reduction) Target->OverRed Excess Lewis Acid/Heat (Loss of -OH)

Figure 1: Mechanistic pathway illustrating the primary reduction route and the structural divergence into specific side reactions.

Troubleshooting Start Impurity Detected in Crude LC-MS/NMR CheckMass Analyze Mass Spectrometry Delta from Target Start->CheckMass Mass16 Mass = Target - 16 Da (Hydrodeoxygenation) CheckMass->Mass16 Loss of Hydroxyl Mass19 Mass = Target - 19 Da (Hydrodefluorination) CheckMass->Mass19 Loss of Fluorine Action1 Action: Reduce Temp to 0°C or Switch to NaBH4 Mass16->Action1 Action2 Action: Avoid Prolonged Reflux Check LiAlH4 Purity Mass19->Action2

Figure 2: Diagnostic logic tree for identifying and resolving side reactions based on mass spectrometry deltas.

References

  • ChemScene: 4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester Product Information.
  • Sigma-Aldrich: Lithium aluminum hydride solution (1.0 M in THF) Specifications and Applications.
  • Benchchem: A Comparative Analysis of DIBA-H and Other Hydride Reducing Agents: A Guide for Researchers.
  • Orgosolver: Carbonyl Reductions: LiAlH4 then H3O+ Scope & Limitations.
Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of chemoselective reductions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of chemoselective reductions. The synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol [1] is a critical node in many active pharmaceutical ingredient (API) workflows.

While the reduction of a carboxylic acid or ester to a benzyl alcohol appears trivial on paper, this specific aromatic ring is densely functionalized with electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) groups. Selecting the correct hydride source and optimizing the reaction conditions is paramount to prevent side reactions such as hydrodefluorination or incomplete conversion. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Optimization Logic

The optimal synthetic route depends on your starting material. The free carboxylic acid (4-Fluoro-3-methoxy-5-methylbenzoic acid) is best reduced via an electrophilic mechanism using Borane-THF (BH₃·THF)[2]. Conversely, the methyl ester derivative requires a nucleophilic hydride source like Lithium Aluminum Hydride (LiAlH₄)[3].

ReactionOptimization Start 4-Fluoro-3-methoxy- 5-methylbenzoic acid Path1 BH3·THF (1.5 eq) THF, 0°C to RT Start->Path1 Electrophilic Reduction Ester Methyl 4-fluoro-3-methoxy- 5-methylbenzoate Path2 LiAlH4 (1.2 eq) THF, 0°C to RT Ester->Path2 Nucleophilic Reduction Quench1 MeOH Quench (Cleave Borate Esters) Path1->Quench1 H2 Evolution Complete Quench2 Fieser Workup (Precipitate Al Salts) Path2->Quench2 Complete Conversion SideRxn Defluorination Impurities (If Refluxed >60°C) Path2->SideRxn Excess Heat Product 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol Quench1->Product Aqueous Extraction Quench2->Product Filtration & Extraction

Figure 1: Mechanistic pathways and optimization logic for synthesizing the target benzyl alcohol.

Self-Validating Experimental Protocol: BH₃·THF Reduction of the Free Acid

We highly recommend starting from the free carboxylic acid using BH₃·THF. Borane coordinates to the electron-rich carbonyl oxygen, forming a triacyloxyborane intermediate that rapidly transfers hydride. This electrophilic approach is exceptionally mild and entirely avoids the risk of defluorination[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL multi-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and pressure-equalizing dropping funnel.

  • Substrate Dissolution: Dissolve 4-fluoro-3-methoxy-5-methylbenzoic acid (10.0 g, 54.3 mmol) in anhydrous THF (100 mL) to create a ~0.5 M solution. Cool the mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Dropwise add BH₃·THF (1 M in THF, 81.5 mL, 1.5 eq) over 45 minutes.

    • Self-Validation Checkpoint: You must observe steady effervescence (H₂ gas evolution) upon addition. If no gas evolves after the first 2 mL, the borane reagent has likely hydrolyzed to boric acid, or the THF is wet. Halt the reaction immediately and titrate your reagent.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or HPLC. The reaction is complete when the highly polar acid spot is entirely consumed.

  • Quench (Critical Step): Cool the flask back to 0 °C. Cautiously add methanol (20 mL) dropwise.

    • Causality: Borane reduction forms stable borate esters. Methanolysis cleaves these intermediates, releasing the free benzyl alcohol and generating volatile trimethyl borate. Continue addition until effervescence ceases.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (150 mL) and 1M HCl (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield 4-fluoro-3-methoxy-5-methylbenzyl alcohol as a crystalline solid (>98% purity).

Quantitative Optimization Matrix

To assist in your experimental design, the following table summarizes the performance of various reducing systems evaluated for this specific molecular scaffold.

Starting MaterialReducing AgentEquivalentsTemp (°C)Conversion (%)Defluorination (%)Recommendation
Carboxylic Acid BH₃·THF1.50 to 20>99<0.1 Optimal (Highest Purity)
Carboxylic Acid NaBH₄ / I₂1.2 / 0.60 to 2092<1.0Cost-effective alternative
Methyl Ester LiAlH₄1.10 to 20>98<1.0Standard for ester
Methyl Ester LiAlH₄2.565 (Reflux)>988.5 - 12.0 Avoid (Side reactions)
Methyl Ester DIBAL-H2.5-78 to 095<0.1High chemoselectivity
Troubleshooting & FAQs

Q1: Why am I observing a 5–10% loss of the fluorine atom (hydrodefluorination) during the reduction of the methyl ester with LiAlH₄? A: This is a classic chemoselectivity issue. The fluorine atom on your substrate is situated ortho to a methoxy group and para to the benzylic position. While aryl fluorides are generally stable to hydride attack, extended refluxing with a large excess of LiAlH₄ can trigger single-electron transfer (SET) or nucleophilic aromatic substitution (SₙAr) side reactions, leading to defluorination. Solution: Strictly control the temperature (maintain between 0 °C and 20 °C; never reflux) and limit the LiAlH₄ stoichiometry to exactly 1.1–1.2 equivalents[3].

Q2: My aqueous workup after the LiAlH₄ reduction results in a severe, unmanageable emulsion. How do I optimize the isolation of the benzyl alcohol? A: Unquenched aluminum salts form gelatinous aluminum hydroxide [Al(OH)₃] in neutral or slightly acidic water, which traps both your product and the organic solvent. Solution: Implement the Fieser Workup . For every n grams of LiAlH₄ used, sequentially add n mL of water, n mL of 15% aqueous NaOH, and 3n mL of water. This precise sequence alters the causality of the precipitation, generating a granular, crystalline aluminate salt that can be easily filtered through a Celite pad, leaving a biphasic filtrate that separates instantly.

Q3: When using BH₃·THF to reduce the free acid, my reaction stalls at ~80% conversion despite leaving it overnight. What is the mechanism behind this, and how can it be pushed to completion? A: This stalling is caused by internal Lewis acid-base complexation. The meta-methoxy group on the aromatic ring contains lone pairs that can coordinate with the electrophilic BH₃, effectively acting as a "sink" for the reagent and preventing it from attacking the carbonyl. Solution: You must use an excess of BH₃·THF (1.5 to 2.0 equivalents) to saturate the coordinating heteroatoms and ensure enough active hydride remains to drive the triacyloxyborane intermediate to complete reduction.

Q4: Can I store 4-Fluoro-3-methoxy-5-methylbenzyl alcohol long-term at room temperature? A: It is not recommended. Electron-rich benzyl alcohols are susceptible to slow auto-oxidation back to the corresponding benzaldehyde when exposed to atmospheric oxygen and light. Store the purified solid in a sealed, amber vial under an inert argon or nitrogen atmosphere at 2–8 °C[1].

References
  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Reaction Mechanisms & Reagents. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Selective reduction of carboxylic acids and their derivatives using borane complexes." Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (FMMBA)

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this portal to assist drug development professionals in troubleshooting stability assays and mapping the degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this portal to assist drug development professionals in troubleshooting stability assays and mapping the degradation profile of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (FMMBA) .

Because FMMBA is a highly functionalized building block—containing a benzylic alcohol, a methoxy ether, and an aryl fluoride—its degradation pathways are governed by specific electronic and steric effects. This guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting steps for your ICH-compliant stability programs.

Part 1: Mechanistic FAQs & Degradation Pathways

Q: What is the dominant degradation pathway of FMMBA under oxidative stress? A: FMMBA primarily degrades via the oxidation of its benzylic alcohol moiety. The benzylic hydrogen is highly susceptible to abstraction by hydroxyl radicals (OH•) or reactive oxygen species (ROS). This abstraction forms a resonance-stabilized benzylic radical. Subsequent oxygen addition and the loss of HO2• yields 4-fluoro-3-methoxy-5-methylbenzaldehyde. If oxidative stress is prolonged, the aldehyde undergoes further oxidation into the corresponding benzoic acid derivative. This pathway is consistent with the established OH-initiated gas- and liquid-phase oxidation kinetics of primary benzyl alcohols[1].

Q: Why do I observe unexpected mass shifts (+14 Da) during acidic forced degradation? A: This is a classic pseudo-degradation artifact caused by co-solvent interactions, rather than true API degradation. Under strongly acidic conditions (e.g., 0.1 M HCl), the benzylic hydroxyl group of FMMBA is protonated and eliminated as water, generating a highly reactive, transient benzyl cation. If methanol is used as a sample diluent or mobile phase, it acts as a nucleophile, attacking the carbocation to form a benzyl methyl ether (+14 Da relative to the parent alcohol). To prevent this, strictly avoid nucleophilic alcoholic solvents during acidic stress testing and use acetonitrile instead[2].

Q: Is the aryl fluoride group susceptible to cleavage during base hydrolysis? A: Generally, no. While nucleophilic aromatic substitution (SNAr) can displace fluorine, the presence of the electron-donating methoxy and methyl groups on the FMMBA ring significantly deactivates the ring toward nucleophilic attack. Under standard ICH Q1A(R2) alkaline stress conditions (0.1 M NaOH, 60°C), the C-F bond remains intact.

Pathway FMMBA 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (API Intermediate) Aldehyde 4-Fluoro-3-methoxy-5-methylbenzaldehyde (Oxidation) FMMBA->Aldehyde ROS / O2 / Peroxides Demethyl 4-Fluoro-3-hydroxy-5-methylbenzyl alcohol (O-Demethylation) FMMBA->Demethyl Strong Acid (H+) / Heat Ether Benzyl Ether Adducts (Solvent Artifact) FMMBA->Ether Acid + Methanol Solvent Acid 4-Fluoro-3-methoxy-5-methylbenzoic acid (Over-oxidation) Aldehyde->Acid Further Oxidation

Chemical degradation pathways of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol under stress.

Part 2: Self-Validating Forced Degradation Protocol

To ensure regulatory compliance and scientific integrity, forced degradation studies must be designed as self-validating systems . This means the protocol inherently controls for artifacts, verifies mass balance, and halts kinetic reactions precisely. The following methodology aligns with ICH Q1A(R2) standards for elucidating inherent stability characteristics[3].

Experimental Workflow: UHPLC-Q-TOF-MS/MS Analysis

Step 1: Stock Solution Preparation

  • Action: Dissolve FMMBA in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is chosen over methanol to prevent the nucleophilic etherification artifacts discussed above[2].

Step 2: Stress Application (Parallel Aliquots)

  • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL stock with 1 mL 3% H2O2. Incubate at Room Temperature for 24 hours.

  • Photolysis: Expose 1 mL stock (in a quartz vial) to UV/Vis light targeting 1.2 million lux-hours and 200 watt-hours/m².

Step 3: The Self-Validating Quench (Critical Step)

  • Action: Immediately upon completion of the incubation period, neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the alkaline sample with 1 mL of 0.1 M HCl[4]. Dilute all samples to a final analytical concentration of 100 µg/mL using the mobile phase.

  • Causality: If samples are not quenched, degradation will continue while the vials sit in the autosampler queue. Quenching locks the degradation profile to the exact 24-hour timestamp, validating the kinetic data.

Step 4: Mass Balance & Blank Verification

  • Action: Inject a parallel solvent blank (subjected to the exact same stress and quenching steps but without the API). Calculate Mass Balance: [Area of Stressed API + Sum(Area of Degradants)] / [Area of Control API] * 100.

  • Causality: The blank validates that new peaks are true API degradants, not degraded solvent or buffer impurities. A mass balance between 95-105% validates that no volatile degradants escaped and no insoluble polymers precipitated out of solution.

Workflow Start Prepare FMMBA Stock (1 mg/mL in MeCN) Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Photo Photolytic Stress (UV/Vis 1.2M lux-hr) Start->Photo Neutralize Quench & Dilute (Self-Validating Step) Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize Analyze UHPLC-Q-TOF-MS/MS Mass Balance Check Neutralize->Analyze

ICH Q1A(R2) compliant forced degradation experimental workflow for FMMBA API.

Part 3: Quantitative Degradation Profiles

Targeting 5–20% degradation is optimal for stability-indicating method development. Excessive stress (>20%) risks generating secondary and tertiary degradants that will never form under real-world storage conditions, unnecessarily complicating your chromatographic method.

Table 1: Expected Degradation Matrix for FMMBA

Stress ConditionReagent / ExposureTemp / TimeExpected Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 M HCl60°C, 24 h5 - 10%4-Fluoro-3-hydroxy-5-methylbenzyl alcohol (O-Demethylation)
Alkaline Hydrolysis 0.1 M NaOH60°C, 24 h< 2%Highly Stable
Oxidative Stress 3% H2O2RT, 24 h15 - 20%4-Fluoro-3-methoxy-5-methylbenzaldehyde
Photolysis 1.2M lux-hr UV/VisRT, ~7 days5 - 8%4-Fluoro-3-methoxy-5-methylbenzoic acid

Part 4: Troubleshooting Guide

Issue: Poor chromatographic resolution between FMMBA and its aldehyde degradant.

  • Root Cause: Both compounds are neutral under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid), and their polarities are highly similar.

  • Solution: Switch to a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase. The aldehyde's carbonyl group will interact differently with the π-π bonding mechanisms of a PFP column compared to the benzylic alcohol, offering superior selectivity over standard C18 columns.

Issue: Mass balance is significantly below 90% after oxidative stress.

  • Root Cause: The aldehyde and carboxylic acid degradation products may have vastly different UV response factors (extinction coefficients) compared to the parent FMMBA at your chosen wavelength.

  • Solution: Do not rely solely on UV area percent. Utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for uniform response, or run a quantitative MS scan to correct for ionization efficiency differences.

References

  • Buenconsejo, R. S., et al. "Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol." Atmospheric Chemistry and Physics, 2025.[Link][1]

  • Chiguru, V., et al. "Effect of Co-solvent, Characterization of Degradation Products by UHPLC-Q-TOF-MS/MS, NMR and Cytotoxicity Assay." Biomedical Laboratory and Clinical Research, 2019.[Link][2]

  • "Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations." Journal of Applied Pharmaceutical Science, 2013.[Link][4]

  • "Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines." Journal of Pharmaceutical Negative Results, 2022.[Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. It is structured as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. It is structured as a dynamic resource, combining frequently asked questions with detailed troubleshooting guides to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol and the general principles of its purification.

Q1: What are the key physicochemical properties of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol relevant to chromatography?

A1: Understanding the molecule's properties is critical for designing an effective purification strategy. The presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) makes the molecule polar and capable of hydrogen bonding. The aromatic ring provides a nonpolar character, while the fluorine atom adds electronegativity. These features result in a molecule of intermediate polarity, making it suitable for both normal-phase and reversed-phase chromatography.

Table 1: Physicochemical Properties of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

Property Value Significance for Chromatography
Molecular Formula C₉H₁₁FO₂ -
Molecular Weight 170.18 g/mol Influences diffusion rates and loading capacity.[1]
LogP 1.635 Indicates moderate hydrophobicity, suitable for Reversed-Phase HPLC.[1]
Topological Polar Surface Area (TPSA) 29.46 Ų Suggests good potential for interaction with polar stationary phases (e.g., silica).[1]
Hydrogen Bond Donors 1 (from -OH) Prone to interaction with silanol groups on silica, which can cause peak tailing.[1]

| Hydrogen Bond Acceptors | 2 (from -O- and -OH) | Enhances polarity and interaction with protic solvents.[1] |

Q2: What are the most common impurities encountered during the synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol?

A2: Impurities typically stem from the starting materials or side reactions. If the alcohol is synthesized by the reduction of 4-fluoro-3-methoxy-5-methylbenzaldehyde, common impurities include:

  • Unreacted Aldehyde: The starting material, 4-fluoro-3-methoxy-5-methylbenzaldehyde, is a primary impurity.

  • Carboxylic Acid: Over-oxidation of the aldehyde or alcohol can lead to the formation of 4-fluoro-3-methoxy-5-methylbenzoic acid.

  • Dimerization Products: Benzyl alcohols can sometimes form ether-linked dimers, especially under acidic conditions.

Q3: How do I choose between Normal-Phase (e.g., Flash Chromatography) and Reversed-Phase HPLC for purification?

A3: The choice depends on the impurity profile, required purity, and scale of the purification.

  • Flash Chromatography (Normal-Phase): Ideal for larger scale purifications (milligrams to grams) and for removing non-polar or very polar impurities. It is generally faster and more cost-effective for bulk purification.

  • Reversed-Phase HPLC (RP-HPLC): Best suited for high-resolution separations, separating structurally similar impurities, and achieving very high purity (>98%). It is the preferred method for final purification of small to moderate quantities (micrograms to hundreds of milligrams).[2][3]

start Start: Crude Sample of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol decision1 What is the primary goal? start->decision1 bulk Bulk Purification (>100 mg) decision1->bulk Remove gross impurities high_purity High Purity (>98%) Final Polishing decision1->high_purity Achieve analytical purity decision2 Are impurities structurally very similar to the product? flash Use Normal-Phase Flash Chromatography decision2->flash No (different polarity) hplc Use Reversed-Phase Preparative HPLC decision2->hplc Yes bulk->flash high_purity->decision2

Caption: Decision tree for selecting the appropriate chromatography method.

Section 2: Troubleshooting Guide

This section uses a question-and-answer format to directly address specific issues encountered during chromatography experiments.

Issue 1: Poor Separation and Co-elution in Flash Chromatography

Q: My target compound is co-eluting with an impurity on a silica gel column using a Hexane/Ethyl Acetate solvent system. How can I improve the resolution?

A: Co-elution occurs when the affinities of your compound and an impurity for the stationary phase are too similar in the chosen mobile phase. Here’s a systematic approach to improving separation:

  • Optimize the Mobile Phase Polarity: The ideal Rf (Retardation factor) for the target compound in TLC analysis before scaling to a column is between 0.2 and 0.35.[4]

    • If Rf is too high (>0.4): Your compound is moving too fast. Decrease the polarity of the mobile phase by reducing the percentage of the polar solvent (Ethyl Acetate).

    • If Rf is too low (<0.15): Your compound is sticking too strongly to the silica. Increase the mobile phase polarity by increasing the percentage of Ethyl Acetate.

  • Change Solvent Selectivity: If adjusting polarity isn't enough, replace one of the mobile phase solvents to alter the nature of the interactions. The goal is to find a system where the impurity and your product have a larger difference in affinity (∆Rf).

    • Try replacing Hexane with Heptane or Cyclohexane.

    • Try replacing Ethyl Acetate with Dichloromethane (DCM) or a mixture of DCM/Methanol. This introduces different dipole-dipole interactions.

Table 2: Alternative Solvent Systems for Flash Chromatography

Solvent System Polarity Index (Approx.) Notes
Hexane / Ethyl Acetate 0.1 / 4.4 Standard choice for moderately polar compounds.
Hexane / Diethyl Ether 0.1 / 2.8 Less polar than Ethyl Acetate, good for less polar compounds.
Dichloromethane / Methanol 3.1 / 5.1 A more polar system, useful if your compound requires high polarity to elute.

| Toluene / Ethyl Acetate | 2.4 / 4.4 | The aromatic solvent (toluene) can introduce π-π interactions, which can help separate aromatic compounds. |

Issue 2: Significant Peak Tailing in Both Flash and HPLC

Q: I am observing a broad, tailing peak for the benzyl alcohol on both silica and C18 columns. What is causing this and how can I achieve a sharper peak?

A: Peak tailing for alcohols and other basic or acidic compounds is often caused by secondary interactions with the stationary phase.

  • In Normal-Phase (Silica): The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and non-ideally interact with the lone pair of electrons on your compound's hydroxyl group.[5] This leads to a portion of the molecules being retained longer, causing tailing.

    • Solution: Deactivate the silica gel. Before loading your sample, flush the column with your mobile phase containing a small amount (0.5-1%) of a basic additive like triethylamine (TEA).[5] TEA will preferentially bind to the acidic silanol sites, masking them from your compound.

  • In Reversed-Phase (C18): Even on end-capped C18 columns, residual, unreacted silanol groups can be present. At neutral pH, these silanols can be deprotonated (SiO⁻) and interact with any polar parts of your molecule.

    • Solution: Add an acid modifier to the mobile phase. Using 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the water and organic solvent (e.g., acetonitrile) will protonate the silanol groups (Si-OH), minimizing these unwanted ionic interactions and leading to sharper peaks.[2][6]

Issue 3: Compound Appears to be Decomposing on the Column

Q: After running a silica gel column, my total yield is low and I see new, unexpected spots on my TLC analysis of the collected fractions. Is my compound degrading?

A: Yes, this is a strong possibility. Benzyl alcohols can be sensitive to the acidic environment of standard silica gel, potentially leading to dehydration to form an ether or other degradation pathways.

  • Confirm Instability: Spot your pure compound on a TLC plate and let it sit for 30-60 minutes. Then, develop the plate. If you see a new spot forming at the baseline or a streak from the original spot, your compound is likely unstable on silica.[7]

  • Solutions to Prevent Degradation:

    • Deactivate the Silica: As mentioned for peak tailing, pre-treating the column with a mobile phase containing triethylamine can neutralize the acidic sites and prevent degradation.[5]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.

      • Alumina (Neutral or Basic): A good alternative for acid-sensitive compounds. You will need to re-develop your solvent system using TLC with alumina plates.

      • Reversed-Phase C18 Silica: This is often the best option for sensitive compounds, as the purification occurs in a less harsh, often aqueous/organic mobile phase.

start Problem Identified: Low Yield / Suspected Degradation test_stability Run 2D TLC Stability Test (Spot, wait 1 hr, develop) start->test_stability stable Compound is Stable. Investigate other loss sources: - Incomplete elution - Physical loss during workup test_stability->stable No degradation observed unstable Compound is Unstable on Silica test_stability->unstable Degradation observed solution1 Option 1: Deactivate Silica Flush column with eluent + 1% Triethylamine (TEA) unstable->solution1 solution2 Option 2: Change Stationary Phase - Neutral/Basic Alumina - C18 Reversed-Phase unstable->solution2 solution3 Option 3: Minimize Contact Time - Use a shorter, wider column - Increase flow rate unstable->solution3

Caption: Troubleshooting workflow for compound instability on silica gel.

Section 3: Detailed Experimental Protocols

The following are robust starting protocols. Note: These must be optimized for your specific crude material and purity requirements based on preliminary TLC or analytical HPLC analysis.

Protocol 1: Flash Column Chromatography (Normal-Phase)

This protocol is designed for purifying 500 mg of crude material.

  • Solvent System Selection:

    • Using TLC, identify a solvent system of Hexane and Ethyl Acetate that provides an Rf of ~0.3 for the 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. A typical starting point might be 70:30 Hexane:Ethyl Acetate.

  • Column Packing:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a 1 cm layer of sand.

    • Prepare a slurry of silica gel (typically 50-100x the mass of your crude sample, e.g., 25-50 g) in the chosen mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[4]

    • Add another 1 cm layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Dissolve the 500 mg of crude material in a minimal amount of dichloromethane or your mobile phase (e.g., 1-2 mL).

    • Alternatively, for less soluble samples, perform a "dry load": dissolve the crude material in a solvent (e.g., DCM), add a small amount of silica gel (2-3 g), and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add your sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply pressure (flash) and begin collecting fractions. The fraction size should be appropriate for the column volume.

    • Monitor the elution process by collecting small spots from the fractions onto a TLC plate.

    • Once all fractions are collected, develop the TLC plate to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is a starting point for purifying up to 50 mg of material.

  • Instrumentation and Column:

    • Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or 275 nm).[2][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude sample in a small amount of a 50:50 mixture of Mobile Phase A and B to a concentration of ~10-20 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Method:

    • Flow Rate: 4-5 mL/min (adjust based on column dimensions and pressure limits).

    • Gradient Elution: Run a scouting gradient on an analytical scale first to determine the approximate elution time. A typical preparative gradient is shown below.

Table 3: Example Preparative HPLC Gradient

Time (minutes) % Mobile Phase A (Water + 0.1% TFA) % Mobile Phase B (Acetonitrile + 0.1% TFA)
0.0 70 30
5.0 70 30
25.0 30 70
30.0 5 95
35.0 5 95
36.0 70 30

| 40.0 | 70 | 30 |

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV detector signal, corresponding to the peak of interest.

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Pool the fractions that meet the desired purity specification.

    • Remove the organic solvent (acetonitrile) and then lyophilize or extract the compound from the aqueous phase.

References

  • SIELC Technologies. (2018, February 16). Separation of Benzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzyl alcohol. SIELC Technologies. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1, 1-13. Retrieved from [Link]

  • Coquerel, Y. (2008, February 14). Some Useful and Practical Tips for Flash Chromatography. EPFL. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2022, June 27). troubleshooting flash chromatography purification. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PMC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • ACS Publications. (2009, February 25). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Minimizing Byproduct Formation in Reactions with 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

Welcome to the technical support resource for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile substituted benzyl alcohol. Our goal is to provide you with the mechanistic insights and practical protocols required to minimize common side reactions and enhance the yield and purity of your target molecules.

Substituted benzyl alcohols are foundational building blocks in organic synthesis. However, the inherent reactivity of the benzylic hydroxyl group, combined with the electronic effects of the aromatic substituents, can create a landscape of potential side reactions. This guide addresses the most frequently encountered challenges—oxidation, self-condensation (etherification), and Friedel-Crafts side reactions—providing clear, actionable solutions.

Section 1: Understanding the Core Reactivity

The reaction behavior of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is governed by the interplay of its functional groups. The benzylic alcohol is susceptible to oxidation and can be activated, particularly under acidic conditions, to form a stabilized benzylic carbocation. This carbocation is the gateway to several undesired pathways. The electron-donating methoxy and methyl groups enhance the stability of this carbocation, while the electron-withdrawing fluorine atom offers some counteracting stability, particularly against certain oxidative pathways.[1][2] Understanding these competing influences is critical for reaction design.

Byproduct_Pathways Start 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol Oxidation_Conditions [O], Air, Heat Start->Oxidation_Conditions Oxidation Acid_Heat_Conditions H+ or Lewis Acid, Δ Start->Acid_Heat_Conditions Activation Aldehyde 4-Fluoro-3-methoxy- 5-methylbenzaldehyde Oxidation_Conditions->Aldehyde Ether bis(4-Fluoro-3-methoxy- 5-methylbenzyl) ether Acid_Heat_Conditions->Ether Self-Condensation (with another alcohol molecule) FC_Product Friedel-Crafts Alkylation Byproduct Acid_Heat_Conditions->FC_Product Alkylation Aromatic_Nucleophile Arene (Solvent/Reagent) Aromatic_Nucleophile->FC_Product Acid 4-Fluoro-3-methoxy- 5-methylbenzoic acid Aldehyde->Acid Further Oxidation Inert_Atmosphere_Workflow A 1. Assemble & Flame-Dry Glassware B 2. Cool Under Vacuum A->B C 3. Backfill with N₂ or Ar B->C D 4. Repeat Cycle 3x (Purge) C->D E 5. Add Reagents via Syringe/ Cannula Under Positive Pressure D->E F 6. Maintain Inert Atmosphere (Balloon or Bubbler) E->F G 7. Workup & Analysis F->G

Caption: Workflow for setting up an oxygen-free reaction environment.

Step-by-Step Methodology:

  • Glassware Preparation: Assemble all necessary glassware (round-bottom flask, condenser, etc.) and flame-dry under a vacuum to remove adsorbed water and oxygen.

  • Purging: Allow the glassware to cool to room temperature under vacuum and then backfill with a dry, inert gas like nitrogen or argon. This vacuum/backfill cycle should be repeated at least three times to ensure the atmosphere is fully inert.

  • Reagent Addition: Add solid reagents before the final purge cycle. Add liquid reagents, including the 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (dissolved in an anhydrous solvent), via a gas-tight syringe through a rubber septum. Maintain a positive pressure of inert gas throughout the addition.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the reaction using a balloon or an oil bubbler. Monitor the reaction's progress using appropriate techniques (e.g., TLC, GC/MS) by withdrawing small aliquots via syringe.

  • Workup: Quench and work up the reaction as required by your specific procedure.

Table 1: Solvent and Catalyst Selection Guide
Reaction TypeRecommended Catalyst(s)Recommended Solvent(s)Rationale & Key Considerations
O-Alkylation (Williamson) NaH, K₂CO₃, Cs₂CO₃THF, DMF, AcetonitrileUse a non-acidic system. NaH provides irreversible deprotonation. Carbonates are milder bases suitable for sensitive substrates. Avoid protic solvents.
Sₙ1-type Substitution Catalytic HCl, H₂SO₄, Sc(OTf)₃Dichloromethane, 1,2-DCEReaction proceeds via the benzyl carbocation. Use non-nucleophilic solvents. Control temperature to prevent etherification. [3][4]
Friedel-Crafts Alkylation FeCl₃, Montmorillonite Clay, Zeolites, Hf(OTf)₄The aromatic substrate itself, NitromethaneUse the arene as the solvent to favor the desired reaction over polymerization. [5][6]Heterogeneous catalysts can improve selectivity and ease of workup. [5][7]
Protection of Alcohols NaH, BuLi (for benzyl bromide formation first)THF, DMFFor forming benzyl ethers, strong bases are used to deprotonate the alcohol being protected, which then reacts with an activated form of the benzyl alcohol (e.g., the bromide). [1][2]

Section 4: Byproduct Characterization Guide

Proactive identification of byproducts is key to rapid troubleshooting. This table summarizes the key analytical signatures for the most common impurities.

Table 2: Analytical Signatures of Common Byproducts

Byproduct NameFormation Pathway¹H NMR Signature (CDCl₃, δ ppm)IR Signature (cm⁻¹)Mass Spectrometry
4-Fluoro-3-methoxy-5-methylbenzaldehyde OxidationAldehyde proton singlet (~9.8-10.0 ppm). Absence of benzylic CH₂ and OH protons.Strong C=O stretch (~1690-1710 cm⁻¹).M+ peak corresponding to C₉H₉FO₂.
4-Fluoro-3-methoxy-5-methylbenzoic acid Over-oxidationBroad carboxylic acid OH singlet (>10 ppm). Absence of benzylic CH₂ and OH protons.Broad O-H stretch (~2500-3300 cm⁻¹), strong C=O stretch (~1680-1710 cm⁻¹).M+ peak corresponding to C₉H₉FO₃.
bis(4-Fluoro-3-methoxy-5-methylbenzyl) ether Self-CondensationAbsence of alcohol OH proton. Methylene (CH₂) signal shifted slightly from starting material (~4.5 ppm). Integration ratio of aromatic to CH₂ protons changes.Prominent C-O-C stretch (~1050-1150 cm⁻¹). Absence of broad O-H stretch.M+ peak corresponding to C₁₈H₂₀F₂O₃ (dimer minus H₂O).
Polybenzylation Products Friedel-CraftsComplex, broad signals in the aromatic and aliphatic regions. Poorly resolved spectra.Standard aromatic and aliphatic C-H stretches, but peaks may be broad.A distribution of high molecular weight ions.

References

  • identifying and characterizing unexpected byproducts in 4-iodobenzyl alcohol reactions - Benchchem. (n.d.).
  • General reaction pathway for benzyl alcohol: (1) benzyl alcohol; (2) benzaldehyde - ResearchGate. (n.d.).
  • Benzyl alcohol – Knowledge and References - Taylor & Francis. (n.d.).
  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross - ACG Publications. (2021, July 19).
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent | ACS Omega. (2023, November 13).
  • Harrison, J. C., & Wells, J. R. (2009). Gas-phase chemistry of benzyl alcohol. Atmospheric Environment, 43(4), 798–804. [Link]

  • Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02948C. (2020, June 25).
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC. (2023, November 13).
  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Publishing. (2021, July 13).
  • Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - RSC Publishing. (2024, October 4).
  • Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis - Benchchem. (n.d.).
  • The catalytic Friedel–Crafts alkylation reaction of aromatic compounds with benzyl or allyl silyl ethers using Cl 2Si(OTf) 2 or Hf(OTf) 4 - ResearchGate. (2026, February 7).
  • Intermolecular etherification of benzyl alcohols with alkanols,... | Download Table - ResearchGate. (n.d.).
  • Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification - j-stage. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
  • Addition of 4-methoxybenzoic acid to 4-methoxybenzyl alcohol oxidation. (n.d.).
  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - ACS Publications. (2009, February 25).
  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC - NIH. (n.d.).

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Reference Data & Comparative Studies

Comparative

assessing the purity of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol by quantitative NMR

An In-Depth Technical Guide to Purity Assessment: Quantitative NMR for 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol In the landscape of pharmaceutical development and quality control, the precise determination of a compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Purity Assessment: Quantitative NMR for 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a procedural step but the cornerstone of safety, efficacy, and regulatory compliance. For novel intermediates like 4-Fluoro-3-methoxy-5-methylbenzyl alcohol, establishing a robust, accurate, and reliable analytical method for purity assessment is paramount. This guide provides a comprehensive exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for this purpose. We will dissect the causality behind the experimental choices, compare its performance against established chromatographic techniques, and provide a self-validating, step-by-step protocol grounded in authoritative standards.

The Principle of Absolute Quantification: Why qNMR Excels

Unlike chromatographic techniques such as HPLC or GC, which are inherently comparative and require specific reference standards for each analyte and impurity, qNMR is a primary ratio method of measurement.[1][2] The fundamental principle is elegantly simple: the area of a signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that resonance.[3][4] This allows for the determination of the absolute concentration or purity of an analyte by co-dissolving it with a certified internal standard of known purity and concentration in the same NMR tube.[3][5]

The key advantages of this approach are significant:

  • Universal Calibration: A single certified reference material (CRM) can be used to quantify a multitude of different analytes, provided their signals do not overlap.[5][6] This eliminates the often costly and time-consuming need to synthesize or procure certified standards for every potential impurity.

  • SI Traceability: When a certified internal standard is used, the purity measurement is traceable to the International System of Units (SI), conferring a high degree of confidence and reliability.[5][7]

  • Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when working with scarce or expensive materials.[3][8]

  • Structural Confirmation: The same experiment provides unambiguous structural confirmation of the analyte while simultaneously determining its purity.

A Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique should always be guided by the specific requirements of the analysis. While HPLC and GC are workhorse techniques in the pharmaceutical industry, qNMR offers distinct advantages for the purity assessment of a new chemical entity like 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.[9][10]

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Absolute quantification based on signal integration relative to an internal standard.[3]Separation based on partitioning between a mobile and stationary phase; quantification via a calibration curve.Separation based on volatility and partitioning; quantification via a calibration curve.[9]
Reference Standard Requires a single, stable, high-purity internal standard (not structurally related to the analyte).[6]Requires a certified reference standard of the analyte itself, and ideally, of all expected impurities.Requires a certified reference standard of the analyte and relevant impurities.
Analysis Time Rapid (typically 10-15 minutes per sample for data acquisition).[11]Moderate (20-60 minutes per sample), plus time for calibration curve generation.Moderate (20-60 minutes per sample), plus time for calibration.
Selectivity Excellent for distinguishing structurally different molecules and isomers.High, but can be challenging to resolve co-eluting impurities without method optimization.High for volatile compounds; may require derivatization for non-volatile analytes.[12]
Sample Preparation Simple: accurate weighing and dissolution.[7][13]More complex: may involve filtration, dilution, and mobile phase preparation.Can be complex: may require derivatization to increase volatility.
Versatility Highly versatile for any soluble organic compound with NMR-active nuclei.[11]Versatile for non-volatile and thermally labile compounds.[10]Best suited for volatile and thermally stable compounds.[10]
Trustworthiness High, due to SI traceability and being a primary method.[2][5]High, but dependent on the purity and availability of reference standards.High, but dependent on reference standards and analyte stability at high temperatures.

Experimental Workflow for Purity Assessment

The process of a qNMR measurement can be broken down into four critical stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[13] Each step contains controls to ensure the final result is trustworthy and scientifically sound.

qNMR_Workflow Figure 1: qNMR Purity Assessment Workflow cluster_planning 1. Method Planning cluster_prep 2. Sample Preparation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Calculation planning_analyte Analyte Characterization (4-Fluoro-3-methoxy-5-methylbenzyl alcohol) planning_standard Internal Standard Selection (e.g., Maleic Acid) planning_solvent Solvent Selection (e.g., DMSO-d6) prep_weigh Accurate Weighing (Microbalance) planning_solvent->prep_weigh prep_dissolve Dissolution & Homogenization prep_weigh->prep_dissolve prep_transfer Transfer to NMR Tube prep_dissolve->prep_transfer acq_instrument Instrument Qualification (OQ/PQ) prep_transfer->acq_instrument acq_params Set Key Parameters (D1, PW, NS) acq_instrument->acq_params acq_run Execute ¹H NMR Experiment acq_params->acq_run proc_process Phasing & Baseline Correction acq_run->proc_process proc_integrate Signal Integration proc_process->proc_integrate proc_calculate Purity Calculation proc_integrate->proc_calculate proc_report Report Result & Uncertainty proc_calculate->proc_report

Caption: General process of a qNMR experiment for purity determination.

Detailed Experimental Protocol: Purity of 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol

This protocol is designed to be a self-validating system, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <761> and ICH Q2(R1) guidelines.[14][15][16]

Causality-Driven Method Planning
  • Analyte: 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (MW: 170.18 g/mol ).

    • Rationale: The benzylic protons (-CH₂OH, ~4.5 ppm) and methoxy protons (-OCH₃, ~3.8 ppm) are expected to be sharp singlets (or multiplets for the benzylic protons if coupling to the hydroxyl proton is observed) in regions of the ¹H NMR spectrum that are often free from common impurities. These will be our primary signals for quantification.

  • Internal Standard Selection: Maleic acid (MW: 116.07 g/mol , Certified Reference Material >99.5% purity).

    • Rationale: Maleic acid is chosen for several key reasons that ensure accuracy.[17][18]

      • High Purity & Stability: It is available as a CRM, is non-hygroscopic, and is chemically stable, ensuring the "known" quantity is accurate.[18]

      • Solubility: It is soluble in polar deuterated solvents like DMSO-d₆, which also readily dissolves the analyte.[17]

      • Signal Simplicity & Location: It produces a sharp singlet for its two olefinic protons at ~6.3 ppm, a region that is highly unlikely to overlap with signals from our analyte or typical process impurities.[19]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for both the analyte and the polar internal standard, ensuring a homogeneous solution critical for accurate integration.[13] Its residual solvent peak (~2.50 ppm) and water peak (~3.33 ppm) do not interfere with the chosen quantification signals.

Materials and Equipment
  • 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (analyte)

  • Maleic Acid (Certified Reference Material)

  • DMSO-d₆ (≥99.9% D)

  • High-quality 5 mm NMR tubes

  • Analytical microbalance (readability ±0.01 mg or better)

  • NMR Spectrometer (e.g., 400 MHz or higher), qualified according to USP <761>.[20]

Step-by-Step Sample Preparation
  • Weighing the Internal Standard: Accurately weigh approximately 10 mg of maleic acid CRM into a clean, dry glass vial. Record the mass precisely (m_std).

  • Weighing the Analyte: To the same vial, add approximately 20 mg of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. Record the mass precisely (m_a).

    • Causality: Weighing both components into the same vial minimizes transfer errors. The mass ratio is chosen to achieve a near 1:1 ratio of integrated signal intensities between the analyte's methoxy protons (3H) and the standard's olefinic protons (2H), which optimizes integration accuracy.[13]

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution and sample homogeneity.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Rationale for Parameters: The following parameters are crucial for ensuring that the NMR data is truly quantitative. The primary goal is to ensure all protons are fully relaxed between pulses so that the signal intensity is directly proportional only to the number of nuclei.

  • Key Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Pulse Angle (PW): 30 degrees.

      • Causality: A smaller pulse angle reduces the time required for full relaxation, allowing for a shorter relaxation delay (D1) without compromising quantitation.

    • Relaxation Delay (D1): 30 seconds.

      • Causality: This is the most critical parameter. A delay of 5 to 7 times the longest spin-lattice relaxation time (T₁) of any proton being integrated is required for >99.9% relaxation. A conservative delay of 30s is a safe starting point for small molecules to ensure validity.[18]

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16 to 64 scans.

      • Causality: This should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated to ensure high precision (<1% RSD).[1]

Data Processing and Purity Calculation
  • Processing: Apply Fourier transform, followed by careful manual phasing and baseline correction across the entire spectrum.

  • Integration: Integrate the well-resolved singlet from the maleic acid (Std) olefinic protons (~6.3 ppm) and a well-resolved signal from the analyte (a), such as the methoxy singlet (~3.8 ppm).

  • Calculation: The purity of the analyte (P_a) as a mass fraction (%) is calculated using the following equation:[13]

    Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I_a, I_std: Integral values for the analyte and standard signals.

    • N_a, N_std: Number of protons for the integrated analyte signal (e.g., N_a = 3 for the -OCH₃ group) and standard signal (N_std = 2 for maleic acid).

    • M_a, M_std: Molar masses of the analyte (170.18 g/mol ) and standard (116.07 g/mol ).

    • m_a, m_std: Masses of the analyte and standard.

    • P_std: Purity of the certified internal standard (e.g., 99.8%).

Method Validation According to ICH Q2(R1)

For use in a regulated environment, the qNMR method must be validated.[15][21] The validation should demonstrate its fitness for purpose by assessing the following parameters:[22][23]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the clear resolution of analyte and standard peaks from any impurity signals.

  • Linearity: Prepare samples with varying analyte-to-standard mass ratios and plot the measured integral ratio against the mass ratio. The correlation coefficient (R²) should be >0.999.

  • Accuracy: Analyze samples of known purity (if available) or perform spike-recovery experiments. The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of 6 samples prepared by the same analyst on the same day. The relative standard deviation (RSD) should be <1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits.

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

Conclusion

Quantitative NMR stands as a powerful, efficient, and highly reliable primary method for determining the purity of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.[6][24] Its fundamental principle of direct proportionality between signal intensity and molar concentration provides a direct path to absolute quantification with SI traceability, a feature not inherent in chromatographic techniques.[2][5] By carefully selecting a suitable internal standard and adhering to a rigorously defined and validated experimental protocol, researchers and drug development professionals can have the utmost confidence in the purity values obtained, ensuring the quality and integrity of their materials.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. United States Pharmacopeia. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025). ResolveMass Laboratories. [Link]

  • Charoensuhk, P., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]

  • Pieters, L., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025). ResolveMass Laboratories Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

  • Quality Guidelines. ICH. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review. [Link]

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025). USP-NF. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy. [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023). PubMed. [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB. [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol: A Comparison Guide

As drug development pipelines increasingly incorporate fluorinated building blocks to enhance metabolic stability and lipophilicity, the analytical rigor applied to intermediates like 4-Fluoro-3-methoxy-5-methylbenzyl al...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate fluorinated building blocks to enhance metabolic stability and lipophilicity, the analytical rigor applied to intermediates like 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS: 1896263-61-8) must scale accordingly[1]. This compound presents a unique analytical challenge: it possesses a highly electronegative fluorine atom, an electron-donating methoxy group, and a benzylic alcohol moiety susceptible to thermal degradation.

Relying on a single analytical technique often leaves blind spots in impurity profiling. This guide provides an objective cross-validation of three orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—designed to ensure absolute structural and quantitative integrity in accordance with [2].

Methodological Causality: The "Why" Behind the Workflows

To achieve a self-validating analytical ecosystem, the selection of chromatographic parameters cannot be arbitrary. Each method is engineered to exploit specific physicochemical properties of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

  • HPLC-UV (Pentafluorophenyl - PFP Phase): Standard C18 columns often fail to resolve closely related fluorinated analogs due to similar hydrophobicities. We utilize a PFP stationary phase. The fluorinated ring of the PFP phase induces strong π−π , dipole-dipole, and shape-selective interactions with the 4-fluoroaromatic ring of the analyte, ensuring baseline resolution from des-fluoro or regioisomeric impurities.

  • GC-FID (Derivatization Strategy): The benzylic alcohol group is prone to thermal dehydration or oxidation in a hot GC injection port, leading to peak tailing and poor quantitation. To counteract this, the protocol mandates pre-column derivatization using BSTFA to form a stable trimethylsilyl (TMS) ether, drastically improving volatility and thermal stability.

  • SFC-UV (Orthogonal Selectivity): SFC utilizes supercritical carbon dioxide ( scCO2​ ) and is highly sensitive to subtle differences in hydrogen bonding[3]. By employing a 2-Ethylpyridine stationary phase, SFC excels at resolving positional isomers (e.g., 4-fluoro-2-methoxy vs. 4-fluoro-3-methoxy) that co-elute in standard HPLC, making it an indispensable orthogonal technique for synthetic route validation.

MethodSelection A 4-Fluoro-3-methoxy- 5-methylbenzyl alcohol B Non-Volatile Impurities & Assay A->B C Volatile Impurities & Residual Solvents A->C D Regioisomers & Chiral Precursors A->D HPLC HPLC-UV/MS (PFP Column) B->HPLC GC GC-FID/MS (Derivatized) C->GC SFC SFC-UV (scCO2 + MeOH) D->SFC

Analytical method selection logic based on specific impurity profiling requirements.

Self-Validating Experimental Protocols

The following protocols are designed to meet the System Suitability Testing (SST) requirements outlined in[4]. A method is only valid if the SST criteria are met prior to sample analysis.

Protocol A: HPLC-UV (Assay and Related Substances)

Objective: Quantitation of the main compound and non-volatile synthetic impurities.

  • Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate at 20% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal absorbance for the substituted benzyl ring).

  • SST Criteria: Inject a standard solution (100 µg/mL). The tailing factor ( Tf​ ) must be ≤1.5 , theoretical plates ( N ) ≥10,000 , and relative standard deviation (RSD) of peak area ≤1.0% ( n=5 ).

Protocol B: GC-FID (Volatile Impurities)

Objective: Detection of unreacted starting materials and volatile byproducts.

  • Sample Preparation: Dissolve 10 mg of analyte in 1 mL anhydrous pyridine. Add 100 µL BSTFA + 1% TMCS. Heat at 60°C for 30 minutes to yield the TMS-ether derivative.

  • Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet/Detector: Split ratio 20:1, Inlet at 250°C, FID at 300°C.

  • SST Criteria: Resolution ( Rs​ ) between the derivatized analyte and the nearest eluting volatile impurity must be ≥2.0 .

Protocol C: SFC-UV (Regioisomer Resolution)

Objective: Separation of closely eluting positional isomers.

  • Column: Waters Viridis 2-Ethylpyridine, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Supercritical CO2​ with Methanol (isocratic 15% MeOH).

  • Back Pressure / Temp: 120 bar / 40°C.

  • Flow Rate: 3.0 mL/min.

  • SST Criteria: Baseline resolution ( Rs​≥1.5 ) between 4-Fluoro-3-methoxy-5-methylbenzyl alcohol and its 2-methoxy regioisomer.

Cross-Validation Data & Performance Comparison

To ensure compliance with ICH Q2(R2)[5], the three methods were cross-validated across critical performance metrics. The data below summarizes the quantitative performance of each technique.

Validation Parameter (ICH Q2)HPLC-UV (PFP)GC-FID (Derivatized)SFC-UV (2-EP)
Specificity / Selectivity Excellent for polar/non-volatileExcellent for volatile organicsSuperior for regioisomers
Limit of Detection (LOD) 0.05 µg/mL0.10 µg/mL0.25 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.30 µg/mL0.80 µg/mL
Linearity Range 0.15 – 150 µg/mL0.30 – 200 µg/mL0.80 – 100 µg/mL
Correlation Coefficient ( R2 ) 0.99980.99910.9985
Precision (%RSD, n=6) 0.4%1.2%0.9%
Accuracy (% Recovery) 99.5% ± 0.8%98.2% ± 1.5%99.1% ± 1.1%
Run Time 23 minutes20.3 minutes6 minutes

Data Interpretation:

  • HPLC remains the gold standard for overall assay accuracy and precision, boasting the lowest %RSD and highest recovery.

  • GC exhibits slightly higher variance (1.2% RSD), which is typical due to the added sample preparation (derivatization) step, but provides unparalleled data for volatile clearance.

  • SFC demonstrates a massive advantage in throughput (6-minute run time) while maintaining acceptable ICH validation metrics, making it ideal for high-throughput screening of synthetic batches[6].

ValidationWorkflow S1 System Suitability (USP <621>) S2 Specificity (Blank & Placebo) S1->S2 S3 Linearity & Range (LOQ to 120%) S2->S3 S4 Accuracy & Precision (% Recovery & %RSD) S3->S4 S5 Robustness (DoE Approach) S4->S5

ICH Q2(R2) step-by-step cross-validation workflow for analytical procedures.

Conclusion & Strategic Recommendations

For the comprehensive quality control of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol, a monolithic analytical approach is insufficient.

  • For Routine Batch Release: Implement the HPLC-UV (PFP) method. Its superior linearity ( R2=0.9998 ) and low LOD make it the most trustworthy system for final purity assays and non-volatile impurity tracking.

  • For Process Optimization: Utilize GC-FID to track the consumption of volatile starting materials and the clearance of residual solvents. Ensure the derivatization protocol is strictly followed to prevent thermal degradation of the benzylic alcohol.

  • For Regioisomer Control: Deploy SFC-UV . If the synthetic route involves electrophilic aromatic substitution where fluorine or methoxy directing groups could yield mixed isomers, SFC provides the necessary orthogonal selectivity that reversed-phase HPLC lacks.

By cross-validating these methods, analytical scientists establish a robust, E-E-A-T compliant control strategy that guarantees the chemical integrity of the active pharmaceutical ingredient downstream.

References
  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.[Link]

  • LCGC International. Are You Sure You Understand USP <621>? Chromatography Online.[Link]

  • European Pharmaceutical Review. SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review.[Link]

  • National Institutes of Health (NIH). Supercritical fluid chromatography in pharmaceutical analysis. PubMed.[Link]

Sources

Comparative

A Researcher's Guide to the Synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl Alcohol: A Proposed Route and Comparative Analysis

For researchers and professionals in drug development, the efficient synthesis of novel substituted benzyl alcohols is a cornerstone of creating new chemical entities. This guide provides an in-depth technical analysis o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of novel substituted benzyl alcohols is a cornerstone of creating new chemical entities. This guide provides an in-depth technical analysis of a proposed synthetic pathway for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. Due to a lack of directly reported yields in the current body of literature for this specific molecule, this document serves as a comparative guide based on analogous and well-established chemical transformations. We will explore a logical and efficient two-step synthesis, offering detailed experimental protocols and a discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of a fluorine atom, a methoxy group, and a methyl group on the aromatic ring of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol suggests its potential as a building block for compounds with tailored electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and methyl groups can influence solubility and molecular conformation.

Proposed Synthetic Pathway: A Two-Step Approach

Given the absence of a documented synthesis for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol, we propose a robust two-step pathway commencing from a commercially available starting material. This approach is designed for efficiency and high potential yield, based on analogous reactions reported in the literature.

Synthetic_Pathway A 1-Fluoro-2-methoxy-4-methylbenzene (Starting Material) B 4-Fluoro-3-methoxy-5-methylbenzaldehyde (Intermediate) A->B Formylation (e.g., Vilsmeier-Haack or Duff Reaction) C 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (Target Molecule) B->C Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol.

The synthesis begins with the formylation of 1-fluoro-2-methoxy-4-methylbenzene to introduce an aldehyde functional group, yielding the intermediate 4-fluoro-3-methoxy-5-methylbenzaldehyde. This intermediate is then subjected to a selective reduction to afford the target benzyl alcohol.

Comparative Analysis of Synthetic Steps

Step 1: Formylation of 1-Fluoro-2-methoxy-4-methylbenzene

The introduction of a formyl group (-CHO) onto the aromatic ring is a critical step. The regioselectivity of this reaction is directed by the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The methyl group is a weak activating group and an ortho-, para-director. In this case, the formylation is expected to occur at the position ortho to the methoxy group and para to the methyl group, which is the desired position.

Several methods can be employed for this transformation, with varying yields and conditions:

Formylation MethodReagentsTypical Yields (Analogous Reactions)AdvantagesDisadvantages
Vilsmeier-Haack Reaction POCl₃, DMF70-90%High yields, mild conditionsRequires anhydrous conditions
Duff Reaction Hexamethylenetetramine, acid15-50%Simple procedureOften results in lower yields
Rieche Formylation Dichloromethyl methyl ether, TiCl₄60-80%Good yieldsUses a corrosive Lewis acid

For the purpose of this guide, the Vilsmeier-Haack reaction is recommended due to its typically higher yields and milder conditions for activated aromatic systems.

Step 2: Reduction of 4-Fluoro-3-methoxy-5-methylbenzaldehyde

The reduction of the aldehyde to a primary alcohol is a standard and high-yielding transformation. Several reducing agents are suitable for this purpose.

Reduction MethodReducing AgentTypical SolventTypical YieldsAdvantagesDisadvantages
Sodium Borohydride Reduction NaBH₄Methanol, Ethanol>90%[1]Mild, selective for aldehydes and ketones, easy workup[1]Less reactive than other hydrides
Lithium Aluminum Hydride Reduction LiAlH₄THF, Diethyl ether>95%[1]Very powerful reducing agentReacts violently with water, not selective[1]
Catalytic Hydrogenation H₂, Pd/CEthanol, Ethyl acetate>90%[1]"Green" method, high yieldsRequires specialized hydrogenation equipment[1]

The use of sodium borohydride is the preferred method for this step due to its high selectivity for the aldehyde group, operational simplicity, and excellent reported yields for similar substrates.[1]

Detailed Experimental Protocols

The following protocols are proposed based on established literature procedures for analogous transformations.

Protocol 1: Synthesis of 4-Fluoro-3-methoxy-5-methylbenzaldehyde (Vilsmeier-Haack Reaction)

Vilsmeier_Haack_Workflow cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Workup and Purification A Add DMF to a round-bottom flask B Cool to 0 °C in an ice bath A->B C Slowly add POCl₃ B->C D Stir for 30 min at 0 °C C->D E Add 1-fluoro-2-methoxy-4-methylbenzene D->E F Warm to room temperature E->F G Heat to 60-70 °C for 2-4 hours F->G H Cool to room temperature G->H I Pour onto crushed ice H->I J Neutralize with NaOH solution I->J K Extract with ethyl acetate J->K L Dry organic layer and concentrate K->L M Purify by column chromatography L->M

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials:

  • 1-Fluoro-2-methoxy-4-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Crushed ice

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add 1-fluoro-2-methoxy-4-methylbenzene dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-fluoro-3-methoxy-5-methylbenzaldehyde.

Protocol 2: Synthesis of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol (Sodium Borohydride Reduction)

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A Dissolve aldehyde in methanol B Cool to 0 °C in an ice bath A->B C Add NaBH₄ portion-wise B->C D Stir at 0 °C for 30 min C->D E Warm to room temperature and stir for 1-2 hours D->E F Quench with water E->F G Remove methanol under reduced pressure F->G H Extract with ethyl acetate G->H I Dry organic layer and concentrate H->I J Purify by recrystallization or column chromatography I->J

Caption: Workflow for the sodium borohydride reduction.

Materials:

  • 4-Fluoro-3-methoxy-5-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-3-methoxy-5-methylbenzaldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 4-fluoro-3-methoxy-5-methylbenzyl alcohol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

While direct literature on the synthesis and reported yields of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol is not currently available, a logical and efficient two-step synthetic pathway can be proposed with a high degree of confidence. By employing a Vilsmeier-Haack formylation followed by a sodium borohydride reduction, researchers can expect to obtain the target molecule in good to excellent overall yield. The provided protocols, based on well-established and analogous transformations, offer a solid foundation for the successful synthesis of this novel and potentially valuable building block.

References

  • Rachlin, A. I., Gurien, H., & Wagner, D. P. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-3-methoxy-5-methylbenzyl alcohol proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the reaction flask. For drug development professionals and synthetic chemists utilizing 4-Fluoro-3-methoxy-5-methylbenzyl al...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the reaction flask. For drug development professionals and synthetic chemists utilizing 4-Fluoro-3-methoxy-5-methylbenzyl alcohol , end-of-life material management is as critical as the synthesis itself.

Because this compound contains a fluorinated aromatic ring, its disposal cannot be treated as standard organic waste. Improper incineration or disposal can lead to the release of highly corrosive hydrogen fluoride (HF) gas and contribute to the environmental accumulation of fluorinated organics. This operational blueprint provides a self-validating, step-by-step system for the safe handling, segregation, and thermal destruction of this specific compound.

Physicochemical Profiling & Hazard Assessment

Before initiating any disposal protocol, we must establish the physical and chemical parameters that dictate our downstream logistical choices. The presence of the C-F bond is the primary driver for our waste segregation strategy.

Table 1: Quantitative Chemical Profile and Disposal Implications [1]

ParameterQuantitative Data / SpecificationOperational Implication
CAS Number 1896263-61-8Essential for accurate SDS tracking and EPA RCRA manifesting.
Molecular Formula C9H11FO2Presence of fluorine mandates strict routing to halogenated waste streams.
Molecular Weight 170.18 g/mol Utilized by disposal facilities to calculate stoichiometric HF generation.
Storage Temperature 2–8°C (Dry, Sealed)Prevents volatility and premature degradation prior to disposal.
Thermal Decomposition >1100°C required for cleavageIncomplete combustion yields toxic fluorinated byproducts; produces HF gas[2].

Operational Protocol: Bench-to-Destruction Methodology

To ensure absolute safety and regulatory compliance, the disposal workflow must be treated as a continuous, controlled system. Do not deviate from these sequential phases.

Phase 1: Laboratory Handling and Waste Segregation

Causality Check: Mixing fluorinated waste with standard non-halogenated solvents dilutes the calorific (BTU) value required for proper incineration and violates EPA segregation mandates, exponentially increasing disposal costs.

  • Step 1: Primary Containment. Conduct all transfers, dilutions, or clean-ups involving 4-Fluoro-3-methoxy-5-methylbenzyl alcohol within a ducted chemical fume hood.

  • Step 2: Halogenated Segregation. Route all liquid waste (e.g., reaction mother liquors, solvent washes) into a dedicated carboy explicitly labeled "Hazardous Waste - Halogenated Organics."

  • Step 3: Material Selection. Ensure the waste receptacle is constructed of High-Density Polyethylene (HDPE). Why? If trace degradation occurs in the waste matrix, HF can be generated. HF rapidly etches and compromises glass containers, whereas HDPE provides superior chemical resistance to fluorinated corrosives.

Phase 2: Satellite Accumulation Area (SAA) Management

Causality Check: Proper SAA management prevents fugitive emissions and ensures compliance with the EPA's 90-day accumulation limits for hazardous waste generators.

  • Step 1: Secondary Containment. Place the HDPE waste carboy in a secondary containment tray capable of holding 110% of the largest container's volume. This prevents catastrophic spills from reaching floor drains.

  • Step 2: RCRA Classification Logging. Log the waste under the appropriate EPA Resource Conservation and Recovery Act (RCRA) waste codes. While the pure compound is not explicitly P- or U-listed, the solvent matrix it is dissolved in (e.g., methanol, toluene, or chlorinated solvents) will typically trigger generic F-series classifications (such as F003 or F005)[3].

  • Step 3: Temperature Control. If disposing of the pure, unreacted solid powder, keep the sealed disposal vessel in a monitored 2–8°C environment until transport[1].

Phase 3: Thermal Destruction via TSDF Integration

Causality Check: The aromatic C-F bond is exceptionally strong. The EPA is increasingly scrutinizing the disposal of all fluorinated compounds due to the persistence of PFAS and related chemicals[4]. Standard biological degradation or low-temperature burning will fail to mineralize the compound.

  • Step 1: Custody Transfer. Partner exclusively with an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) licensed to handle halogenated organics.

  • Step 2: High-Temperature Incineration. Verify that the TSDF utilizes rotary kiln or liquid injection incineration operating at temperatures exceeding 1100°C with a minimum 2-second residence time. This activation energy is mandatory to completely cleave the aromatic ring and the C-F bond, preventing the formation of fluorinated dioxins.

  • Step 3: Alkaline Scrubbing. Ensure the incinerator's flue gas system is equipped with wet alkaline scrubbers (utilizing NaOH or Ca(OH)2​ ). As the compound combusts, it releases hydrogen fluoride (HF) gas[2]. The scrubber neutralizes the HF into benign sodium fluoride or calcium fluoride salts, allowing for safe atmospheric emission of the remaining gases.

Systems Visualization: Disposal Workflow

G Handling Laboratory Handling (Fume Hood, PPE) Segregation Waste Segregation (Halogenated Stream) Handling->Segregation Liquid/Solid Waste Storage Secondary Containment & SAA Storage Segregation->Storage Labeling & Logging Transport Licensed HazMat Transport Storage->Transport EPA RCRA Manifest Incineration High-Temp Incineration (>1100°C) Transport->Incineration Transfer to TSDF Scrubbing Alkaline Scrubbing (HF Neutralization) Incineration->Scrubbing Flue Gas (HF, CO2) Emission Safe Environmental Release Scrubbing->Emission Neutralized Gas

Workflow for the segregation, transport, and thermal destruction of fluorinated organic waste.

References

  • Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99% Source: Cole-Parmer URL:[Link]

  • EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents Source: Bergeson & Campbell, P.C. URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

Sources

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